1,3-Dibromo-1-propene
Description
BenchChem offers high-quality 1,3-Dibromo-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1,3-dibromoprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQMKMSVOYQICF-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-15-6, 32121-07-6 | |
| Record name | 1,3-Dibromo-1-propene, mixture of cis and trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1E)-1,3-dibromoprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dibromo-1-propene: Structure, Properties, and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of 1,3-dibromo-1-propene (C₃H₄Br₂), a versatile bifunctional reagent in organic synthesis. The document delves into the distinct structural and chemical properties of its geometric isomers, (E)- and (Z)-1,3-dibromo-1-propene. It offers a detailed exploration of its spectroscopic characteristics, synthesis methodologies, and diverse reactivity, with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights to leverage this reagent in complex molecular architecture.
Introduction: The Synthetic Potential of a Bifunctional Propene
1,3-Dibromo-1-propene is an organobromine compound featuring two bromine atoms attached to a propene backbone, making it a subject of significant interest in synthetic chemistry.[1] The presence of both a vinylic and an allylic bromide within the same molecule imparts a unique and differential reactivity profile. This allows for selective functionalization at either position, rendering it a valuable C3 building block for the construction of more complex organic structures.[1] This guide will elucidate the key chemical properties and structural nuances of 1,3-dibromo-1-propene, providing the necessary technical details for its effective application in a research and development setting.
Molecular Structure and Isomerism
1,3-Dibromo-1-propene exists as two geometric isomers: a cis (Z) and a trans (E) form, arising from the restricted rotation around the carbon-carbon double bond. The spatial arrangement of the bromine atoms and the hydrogen atoms on the double bond dictates the isomer, which in turn influences their physical properties and chemical reactivity.
Figure 1: Structures of (Z)- and (E)-1,3-Dibromo-1-propene.
The trans or (E)-isomer is generally more stable due to reduced steric hindrance between the substituents on the double bond.
Physicochemical and Spectroscopic Properties
Commercially available 1,3-dibromo-1-propene is typically sold as a mixture of its cis and trans isomers.[2][3]
Table 1: Physical and Chemical Properties of 1,3-Dibromo-1-propene (Isomer Mixture)
| Property | Value | Reference(s) |
| CAS Number | 627-15-6 | [2][3] |
| Molecular Formula | C₃H₄Br₂ | [1] |
| Molecular Weight | 199.87 g/mol | [1] |
| Appearance | Colorless to light-yellow liquid | |
| Density | ~2.0 g/mL at 25 °C | [3] |
| Boiling Point | 155-156 °C | [3] |
| Refractive Index (n20/D) | 1.5573 | [3] |
| Flash Point | 27 °C (80.6 °F) - closed cup | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is crucial for distinguishing between the (E) and (Z) isomers, primarily through the coupling constants of the vinylic protons. The olefinic protons will appear as multiplets, and the chemical shift and coupling constants will differ between the isomers. The allylic protons (-CH₂Br) will typically appear as a doublet.
-
¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts will be influenced by the presence of the bromine atoms and the double bond.
3.1.2. Infrared (IR) Spectroscopy
The IR spectrum of 1,3-dibromo-1-propene will exhibit characteristic absorption bands. Key expected peaks include:
-
C-H stretch (vinylic): ~3100-3000 cm⁻¹
-
C=C stretch: ~1680-1630 cm⁻¹[4]
-
C-H wag (out-of-plane bend): These are often diagnostic for the substitution pattern of the alkene.[4]
-
C-Br stretch: Typically found in the fingerprint region below 800 cm⁻¹.
3.1.3. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) cluster characteristic of a molecule containing two bromine atoms, with isotopic peaks at M, M+2, and M+4 in a ratio of approximately 1:2:1. Common fragmentation patterns for alkyl halides involve the loss of a bromine radical (M-79/81) or HBr (M-80/82).
Synthesis of 1,3-Dibromo-1-propene
A common and effective method for the synthesis of bromo-substituted propenes involves the radical bromination of an appropriate alkene precursor. For 1,3-dibromo-1-propene, a logical starting material is allyl bromide (3-bromopropene). The use of N-bromosuccinimide (NBS) in the presence of a radical initiator or light is a standard procedure for allylic bromination, which helps to maintain a low concentration of Br₂ and minimizes competing electrophilic addition to the double bond.[5][6]
Experimental Protocol: Radical Bromination of Allyl Bromide
This protocol describes a general procedure for the synthesis of 1,3-dibromo-1-propene via the free-radical bromination of allyl bromide.
Materials:
-
Allyl bromide (3-bromopropene)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Alternative, less toxic solvents may be suitable).
-
Radical initiator (e.g., AIBN - azobisisobutyronitrile, or benzoyl peroxide)
-
5% Sodium carbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve allyl bromide (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (e.g., 0.02 eq).
-
Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for several hours. The reaction can be monitored by GC or TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate.
-
Filter the reaction mixture to remove the succinimide.
-
Wash the filtrate with a 5% sodium carbonate solution to remove any remaining acidic byproducts, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to yield 1,3-dibromo-1-propene as a mixture of (E) and (Z) isomers.
Figure 2: Workflow for the synthesis of 1,3-dibromo-1-propene.
Chemical Reactivity and Synthetic Applications
The dual reactivity of the allylic and vinylic C-Br bonds in 1,3-dibromo-1-propene makes it a versatile synthetic intermediate.
Nucleophilic Substitution Reactions
The allylic bromide at the C-3 position is significantly more susceptible to nucleophilic substitution (typically via an Sₙ2 mechanism) than the vinylic bromide at the C-1 position. This is due to the formation of a more stable transition state and the greater strength of the sp² C-Br bond compared to the sp³ C-Br bond. This differential reactivity allows for selective functionalization at the allylic position while leaving the vinylic bromide intact for subsequent transformations.
Figure 3: Selective nucleophilic substitution at the allylic position.
Palladium-Catalyzed Cross-Coupling Reactions
The vinylic bromide at the C-1 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. A particularly noteworthy application is in the synthesis of palladacyclobutane derivatives, which are valuable intermediates in organometallic chemistry.[1]
Protocol: Synthesis of a Palladacyclobutane Derivative (Conceptual)
Conceptual Workflow:
-
Generation of Pd(0): A Pd(0) source, such as Pd₂(dba)₃, is combined with a suitable ligand (e.g., a phosphine or phenanthroline) in an anhydrous, deoxygenated solvent.
-
Oxidative Addition: 1,3-Dibromo-1-propene is added to the Pd(0) complex. The palladium is expected to insert into one of the C-Br bonds.
-
Cyclization/Rearrangement: The resulting organopalladium intermediate would then undergo an intramolecular cyclization to form the palladacyclobutane ring.
-
Ligand Exchange/Further Reaction: The phenoxy group could be introduced through a subsequent reaction, potentially involving a phenoxide source.
Safety and Handling
1,3-Dibromo-1-propene is a flammable liquid and is classified as an irritant to the skin, eyes, and respiratory system.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area, away from oxidizing agents.
Conclusion
1,3-Dibromo-1-propene is a highly valuable and versatile C3 building block in organic synthesis. Its unique structure, featuring both an allylic and a vinylic bromide, allows for a range of selective transformations. A thorough understanding of the distinct properties and reactivity of its (E) and (Z) isomers, as detailed in this guide, empowers researchers to strategically employ this reagent in the synthesis of complex molecular targets. The protocols and mechanistic insights provided herein serve as a foundation for the practical application of 1,3-dibromo-1-propene in modern synthetic chemistry.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). (1E)-1,3-dibromoprop-1-ene. Retrieved February 24, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of allyl bromide. Retrieved February 24, 2026, from [Link]
-
JoVE. (2025, May 22). Radical Substitution: Allylic Bromination. Retrieved February 24, 2026, from [Link]
-
Edvardsen, K. R., Benneche, T., & Tius, M. A. (2000). Synthesis and reactions of (E)- and (Z)-1,3-dibromo-2-methoxypropene. The Journal of Organic Chemistry, 65(10), 3085–3089. [Link]
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Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved February 24, 2026, from [Link]
-
Ney, J. E., & Wolfe, J. P. (2006). Palladium-Catalyzed Synthesis of Cyclopentane-Fused Benzocyclobutenes via Tandem Directed Carbopalladation/C–H Bond Functionalization. Journal of the American Chemical Society, 128(48), 15415-15422. [Link]
-
Chegg. (2021, March 24). Solved 1,3-dibromopropane Mass Spectrum. Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). 1,3-Dibromopropene. Retrieved February 24, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propene. Retrieved February 24, 2026, from [Link]
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NIST. (n.d.). Propane, 1,3-dibromo-. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved February 24, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of propene. Retrieved February 24, 2026, from [Link]
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NIST. (n.d.). Propane, 1,3-dibromo-. Retrieved February 24, 2026, from [Link]
-
YouTube. (2023, July 14). Allylic Bromination and Radical Hydrobromination. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2006). Photodissociation Study of 1,3-Dibromopropane at 234 nm via an Ion Velocity Imaging Technique. Retrieved February 24, 2026, from [Link]
-
hnl. (n.d.). hnl4_sln.html. Retrieved February 24, 2026, from [Link]
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Ney, J. E., & Wolfe, J. P. (2006). Synthesis and reactivity of azapalladacyclobutanes. Journal of the American Chemical Society, 128(48), 15415-15422. [Link]
-
SpectraBase. (n.d.). 1,3-Dibromopropane - Optional[1H NMR] - Spectrum. Retrieved February 24, 2026, from [Link]
-
Spectroscopy Online. (2020, December 20). The Infrared Spectroscopy of Alkenes. Retrieved February 24, 2026, from [Link]
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ATB. (n.d.). 1,1-DIBROMO-1-PROPENE. Retrieved February 24, 2026, from [Link]
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ResearchGate. (2014, May 12). Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol? Retrieved February 24, 2026, from [Link]
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arXiv. (2020). Nucleophilic substitution vs elimination reaction of bisulfide ions with... Retrieved February 24, 2026, from [Link]
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ResearchGate. (2025, August 6). The synthesis of palladacyclopentadienyl derivatives... Retrieved February 24, 2026, from [Link]
-
New Journal of Chemistry. (n.d.). Palladium-catalyzed one-step synthesis of propylene-based hyperbranched polyolefin... Retrieved February 24, 2026, from [Link]
Sources
Technical Guide: Synthesis and Purification of 1,3-Dibromo-1-propene
Executive Summary
1,3-Dibromo-1-propene (CAS: 627-15-6) is a bifunctional organobromine intermediate featuring both allylic and vinylic bromide moieties.[1] It is distinct from its structural isomer, 2,3-dibromopropene (CAS: 513-31-5), which is frequently the major product of standard elimination reactions.
This guide details the specific protocols required to synthesize the 1,3-isomer selectively. While the classical dehydrobromination of 1,2,3-tribromopropane favors the 2,3-isomer, the radical hydrobromination of propargyl bromide is presented here as the superior pathway for accessing 1,3-dibromo-1-propene. The guide also covers the critical purification parameters required to separate the E (trans) and Z (cis) stereoisomers.
Chemical Profile and Isomer Differentiation
Researchers must distinguish between the target molecule and its thermodynamic isomer.
| Property | 1,3-Dibromo-1-propene (Target) | 2,3-Dibromo-1-propene (Isomer) |
| Structure | ||
| Boiling Point | 155–156 °C (at 760 mmHg) | 140–142 °C (at 760 mmHg) |
| Reactivity | Allylic substitution ( | Allylic substitution + Vinylic coupling |
| Synthesis Route | Radical Addition (Anti-Markovnikov) | Elimination (E2) |
Synthetic Strategy 1: Radical Hydrobromination (Primary Route)
Objective: Selective formation of 1,3-dibromo-1-propene via anti-Markovnikov addition of HBr to propargyl bromide.
Mechanism
Under ionic conditions, HBr addition to alkynes follows Markovnikov's rule, producing geminal dihalides or the 2,3-isomer. To secure the 1,3-isomer, a free-radical mechanism is required to direct the bromine atom to the terminal carbon.
Protocol
Reagents:
-
Propargyl bromide (3-bromopropyne)
-
Hydrogen Bromide (HBr) gas or 33% HBr in Acetic Acid
-
Initiator: Benzoyl Peroxide (BPO) or AIBN
-
Solvent: Dichloromethane (DCM) or Hexane (if using gas)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a reflux condenser. Maintain an inert atmosphere (
). -
Solvation: Dissolve propargyl bromide (1.0 eq) in the chosen solvent. Cool to 0°C.
-
Initiation: Add catalytic Benzoyl Peroxide (1–2 mol%).
-
Addition: Slowly bubble anhydrous HBr gas into the solution (or add HBr/AcOH dropwise) while irradiating with a UV lamp or heating to 40°C to sustain the radical chain reaction.
-
Monitoring: Monitor consumption of the alkyne via TLC or GC. The reaction typically yields a mixture of E and Z isomers (ratio varies, often ~60:40 Z:E under kinetic control).
-
Quench: Wash the organic layer with saturated
to neutralize excess acid, followed by sodium thiosulfate to remove free bromine. -
Drying: Dry over anhydrous
and concentrate in vacuo.
Critical Insight:
Why this works: The bromine radical (
) attacks the terminal carbon of the triple bond (less sterically hindered), creating a vinyl radical at the internal carbon. This radical abstracts a hydrogen from HBr, yielding the 1,3-product.
Synthetic Strategy 2: Dehydrobromination (Alternative Route)
Objective: Isolation of 1,3-dibromo-1-propene as a minor product from 1,2,3-tribromopropane (TBP).
Note: This route primarily yields 2,3-dibromopropene due to the acidity of the C2 proton. However, it is often used when TBP is the only available starting material.
Protocol
-
Base: NaOH (solid) or KOH in ethanol.
-
Process:
-
React TBP with base at elevated temperatures (80–100°C).
-
The elimination follows Zaitsev/Hofmann kinetics. The proton at C2 is most acidic, leading to elimination of HBr across C1-C2 to form the 2-bromoalkene (2,3-isomer).
-
Approximately 10–15% of the product may be the 1,3-isomer.[4]
-
-
Separation: Requires efficient fractional distillation (see Section 5).
Visualization of Reaction Pathways
Caption: Comparison of synthetic routes. The radical pathway (top) is selective for the 1,3-isomer, while elimination (bottom) favors the 2,3-isomer.
Purification and Stabilization
Due to the close boiling points and sensitivity of the product, purification requires precision.
Fractional Distillation Protocol
-
Apparatus: Vacuum distillation setup with a Vigreux column (minimum 20 cm) or a spinning band column for isomer separation.
-
Pressure: Reduce pressure to 20–30 mmHg to lower boiling points and prevent thermal polymerization.
-
Target BP at 25 mmHg: ~60–65 °C.[5]
-
-
Fraction Collection:
-
Stereoisomer Separation: The Z (cis) and E (trans) isomers have very similar boiling points. Separation is best achieved via Column Chromatography (Silica gel, Hexane/EtOAc gradient) if pure stereoisomers are required.
Stabilization
Alkyl bromides are prone to autocatalytic decomposition (releasing HBr, which catalyzes further degradation).
-
Stabilizer: Add Epichlorohydrin (0.1–1.0%) or Butylene Oxide (400 ppm) to the distilled product. These act as acid scavengers.
-
Storage: Store at 2–8°C in amber glass over activated copper wire.
Safety and Handling
-
Lachrymator: Both propargyl bromide and dibromopropenes are potent lachrymators. All operations must be performed in a high-efficiency fume hood.
-
Alkylating Agent: These compounds are potential carcinogens and mutagens. Double-glove (Nitrile/Laminate) and wear a face shield.
-
Waste: Quench all reaction mixtures with aqueous sodium hydroxide before disposal to hydrolyze active bromides.
References
-
Radical Hydrobromination Mechanism
-
Kopecky, K. R., & Grover, J. (1969). Free radical hydrobromination of propargyl bromide and bromoallene.[4] Canadian Journal of Chemistry, 47(17), 3153–3166.
-
-
Physical Properties and Isomer Data
-
Dehydrobromination Pathways
-
Stabilization of Halogenated Solvents
- Thermo Fisher Scientific. (n.d.). 1,3-Dibromopropane, 98%, stabilized.
Sources
- 1. 2,3-Dibromopropene synthesis - chemicalbook [chemicalbook.com]
- 2. far-chemical.com [far-chemical.com]
- 3. Propane, 1,2,3-tribromo- [webbook.nist.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,3-Dibromopropene | C3H4Br2 | CID 5201028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-二溴-1-丙烯(顺反异构体混合物) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1,3-DIBROMO-1-PROPENE | 627-15-6 [chemicalbook.com]
- 9. 1,3-ジブロモ-1-プロペン, cis体およびtrans体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
Introduction: Understanding 1,3-Dibromo-1-propene
An In-Depth Technical Guide to 1,3-Dibromo-1-propene (CAS No. 627-15-6): Properties and Safety Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
1,3-Dibromo-1-propene is an organobromine compound recognized for its utility as a versatile synthetic building block in organic chemistry.[1] Identified by the CAS Registry Number 627-15-6 , this chemical is a halogenated alkene that exists as a mixture of cis and trans isomers.[1][2] Its molecular formula is C₃H₄Br₂ and it has a molecular weight of 199.87 g/mol .[3][4][5] The presence of two bromine atoms and a double bond makes it a reactive intermediate for creating more complex molecular architectures.[1] Notably, it has been employed in the synthesis of organometallic structures, such as palladacyclobutane derivatives, highlighting its role in advanced chemical research.[1][3] This guide provides a focused overview of its core physicochemical properties and a detailed examination of its safety profile to ensure its responsible and safe handling in a laboratory setting.
Section 1: Core Physicochemical Properties
The effective use of any chemical intermediate begins with a clear understanding of its physical and chemical characteristics. These properties dictate storage conditions, handling procedures, and appropriate applications. The key physicochemical data for 1,3-Dibromo-1-propene are summarized below.
| Property | Value | Source(s) |
| CAS Number | 627-15-6 | [3][4] |
| Molecular Formula | C₃H₄Br₂ | [2][3][5] |
| Molecular Weight | 199.87 g/mol | [3][4][5] |
| Boiling Point | 155-156 °C (lit.) | [4] |
| Density | 2.0 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.5573 (lit.) | [4] |
| Flash Point | 27 °C (80.6 °F) - closed cup | |
| Appearance | Mixture of cis and trans isomers | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4][5] |
Section 2: Hazard Identification and GHS Classification
A thorough understanding of a compound's hazards is the bedrock of laboratory safety. 1,3-Dibromo-1-propene is classified as a hazardous substance. The following diagram and table outline the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information, which forms the basis for all safety and handling protocols.
Caption: Hazard and Response Workflow for 1,3-Dibromo-1-propene.
The safety profile, based on GHS classifications, is detailed below.
| Hazard Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Flammable Liquid | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Data sourced from Sigma-Aldrich.
Section 3: Exposure Controls & Personal Protection
Based on the identified hazards, stringent exposure controls are mandatory to ensure personnel safety. The principle of causality dictates that because the substance is a flammable irritant, specific protective measures must be implemented.
Engineering Controls:
-
Ventilation: All handling of 1,3-Dibromo-1-propene must occur within a certified chemical fume hood to mitigate the risk of respiratory irritation from vapors.
-
Ignition Source Control: Due to its flammability and low flash point (27 °C), the work area must be free of all potential ignition sources, including open flames, sparks, and hot surfaces. Use explosion-proof equipment and ground/bond all containers and transfer lines to prevent static discharge.
Personal Protective Equipment (PPE): The selection of PPE is a direct response to the chemical's irritant and flammable properties.
-
Eye Protection: Wear chemical safety goggles and a face shield to protect against splashes, which can cause serious eye irritation.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before each use.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure full skin coverage.
-
Respiratory Protection: For situations where fume hood use is not feasible or in case of a spill, a respirator with a Type ABEK (EN 14387) filter is recommended to prevent respiratory tract irritation.
Section 4: Safe Handling and Storage Protocols
The trustworthiness of a laboratory protocol relies on its ability to prevent incidents when followed correctly. These handling and storage procedures are designed as a self-validating system for safety.
Storage Protocol:
-
Temperature Control: Store containers in a designated, well-ventilated area suitable for flammable liquids, maintaining a temperature between 2-8°C.[4]
-
Container Integrity: Keep the container tightly sealed to prevent the escape of flammable vapors.
-
Inert Atmosphere: For long-term stability and safety, store under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Segregation: Store away from strong oxidizing agents and strong bases, with which it may react.
Handling Protocol:
-
Verification: Before use, confirm the chemical identity via the label (CAS No. 627-15-6) and review the Safety Data Sheet (SDS) information.
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources.
-
Aliquotting: When transferring the liquid, use spark-proof tools and ground all equipment.
-
Hygiene: Avoid all personal contact. After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the laboratory.
Section 5: Emergency Procedures
In the event of an exposure or spill, a rapid and correct response is critical. The following protocols are derived from the known GHS hazards of flammability and irritation.
First-Aid Measures:
-
Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Avoid using a heavy water stream, as it may spread the flammable liquid.
-
Specific Hazards: The vapor is heavier than air and can travel to a source of ignition and flash back. Hazardous decomposition products upon combustion include carbon oxides and hydrogen bromide gas.
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).
Accidental Release Measures:
-
Immediate Evacuation: Evacuate all non-essential personnel from the spill area.
-
Isolate and Ventilate: Remove all ignition sources and ensure maximum ventilation (within the fume hood if possible).
-
Containment: For a small spill, contain the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Use spark-proof tools to carefully collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
References
Sources
Technical Whitepaper: Isolation and Purification Strategies for (E)- and (Z)-1,3-Dibromo-1-propene
Executive Summary
1,3-Dibromo-1-propene (CAS 627-15-6) is a critical C3 synthon in organic synthesis, widely utilized in palladium-catalyzed cross-coupling (e.g., Negishi, Suzuki-Miyaura) to introduce allylic motifs. However, commercial sources typically supply it as a thermodynamic mixture of (E)- and (Z)-isomers (ratio typically 60:40 to 50:50), often contaminated with the structural isomer 2,3-dibromo-1-propene.
For stereoselective drug development, using the isomeric mixture is unacceptable, as it leads to complex diastereomeric product mixtures that are difficult to separate downstream. This guide provides a definitive technical workflow for the separation of these isomers, grounded in their physicochemical disparities.
Physicochemical Basis of Separation
The separation strategy relies on the distinct electronic environments created by the geometric arrangement of the bromine atoms.
Geometric Isomerism and Dipole Moments
According to Cahn-Ingold-Prelog (CIP) priorities:
-
C1: Bromine (Priority 1) > Hydrogen (Priority 2).
-
C2: Bromomethyl group (Priority 1) > Hydrogen (Priority 2).
-
(Z)-Isomer (cis): The C1-Br and C2-CH₂Br groups are on the same side. The bond dipole vectors reinforce each other, resulting in a higher net dipole moment .
-
(E)-Isomer (trans): The groups are on opposite sides. The dipole vectors partially cancel, resulting in a lower net dipole moment .
Implications for Separation
| Property | (E)-1,3-Dibromo-1-propene | (Z)-1,3-Dibromo-1-propene | Separation Method |
| Polarity | Lower | Higher | Silica Gel Chromatography |
| Boiling Point | Lower (~150–152°C) | Higher (~154–156°C) | Spinning Band Distillation |
| Solubility | Higher in non-polar solvents | Lower in non-polar solvents | Recrystallization (Low efficacy) |
| NMR ( | 12–18 Hz (Large) | 6–12 Hz (Small) | Analytical ID |
*Note: Boiling points are proximal;
Analytical Identification (The "Truth" Source)
Before attempting separation, you must establish a reliable analytical method. Relying solely on retention time is insufficient; NMR is the gold standard for assigning geometry.
1H-NMR Validation Protocol
Dissolve 10 mg of the mixture in CDCl₃. Focus on the vinylic region (6.0 – 7.5 ppm).
-
Step 1: Identify the doublet-of-triplets (dt) signal for the proton at C1 (
). -
Step 2: Measure the coupling constant (
) between and (the proton at C2). -
Step 3: Assign geometry based on the Karplus relationship.
Diagnostic Criteria:
-
(E)-Isomer (Trans-coupling) -
(Z)-Isomer (Cis-coupling)
GC-MS Method (Quality Control)
-
Column: Rtx-5 or DB-5 (5% diphenyl/95% dimethyl polysiloxane). Non-polar columns separate based on boiling point.
-
Elution Order: The lower-boiling (E)-isomer elutes first , followed by the (Z)-isomer.
-
Impurity Watch: 2,3-dibromo-1-propene often elutes significantly earlier than the 1,3-isomers.
Preparative Separation Workflows
Choose your workflow based on the required scale and purity.[1]
Caption: Decision matrix for selecting the optimal separation pathway based on scale and purity requirements.
Method A: Flash Column Chromatography (High Purity / <10g)
Rationale: Exploits the significant dipole difference. The (E)-isomer is less polar and interacts less with the silica stationary phase.
Protocol:
-
Stationary Phase: High-grade Silica Gel 60 (230-400 mesh).
-
Packing Ratio: 50:1 (Silica : Crude Compound) by weight. This high ratio is critical for resolving isomers.
-
Mobile Phase: 100% Hexanes (or Pentane).
-
Note: Do not add Ethyl Acetate initially. These compounds are mobile enough in pure hydrocarbons.
-
-
Loading: Dry load on Celite is recommended to prevent band broadening.
-
Elution:
-
Volume 1-5 (CV): 100% Hexanes. Collect (E)-isomer .
-
Volume 6-10 (CV): Gradient to 2% EtOAc/Hexanes if (Z)-isomer elutes slowly. Collect (Z)-isomer .
-
-
Validation: Check fractions via TLC (stain with KMnO₄; UV is weak). The (E)-isomer spot will have a higher
value (approx 0.6 in Hexanes) compared to the (Z)-isomer (approx 0.45).
Method B: Spinning Band Distillation (Bulk / >50g)
Rationale: Simple Vigreux columns are insufficient for a
Protocol:
-
Equipment: Teflon or Metal mesh spinning band column (e.g., B/R Instrument).
-
Vacuum: High vacuum is required (10-20 mmHg) to lower the boiling point below 100°C, preventing thermal polymerization or isomerization.
-
Reflux Ratio: Set to 20:1 or higher .
-
Collection:
-
Fore-run: 2,3-dibromo-1-propene (structural isomer impurity).
-
Main Fraction 1: (E)-1,3-dibromo-1-propene (Lower BP).
-
Intermediate: Mixed isomers (Recycle).
-
Main Fraction 2: (Z)-1,3-dibromo-1-propene (Higher BP).
-
Synthesis & Origin (Root Cause Analysis)
Understanding the synthesis helps in anticipating impurities. The standard industrial route is the dehydrobromination of 1,2,3-tribromopropane.
Reaction:
Mechanism: E2 Elimination.
-
Abstraction of proton at C2 leads to 1,3-dibromo-1-propene.
-
Abstraction of proton at C1/C3 leads to 2,3-dibromo-1-propene.
-
Control: Using a bulky base (e.g.,
-BuOK) or specific solvent conditions can slightly alter the E/Z ratio, but thermodynamic control usually favors the (Z)-isomer due to hyperconjugation effects, despite steric hindrance.
Stability and Handling
-
Light Sensitivity: Allylic bromides are prone to radical generation. Exposure to UV light can cause photo-isomerization , converting your pure (E) or (Z) sample back into a thermodynamic mixture.
-
Protocol: Store in amber glass vials wrapped in foil.
-
-
Thermal Stability: Avoid prolonged heating >100°C without radical inhibitors (e.g., BHT), as this can induce polymerization.
-
Storage: 2-8°C under Argon atmosphere.
References
-
Synthesis and Properties: Hatch, L. F.; Gerhardt, G. The Dehydrohalogenation of 1,2,3-Tribromopropane.Journal of the American Chemical Society, 1949 , 71, 1679–1682. Link
-
NMR Identification: Reich, H. J. WinPLT NMR Data: Coupling Constants in Alkenes. University of Wisconsin-Madison. Link
-
Chromatographic Principles: Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.Journal of Organic Chemistry, 1978 , 43, 2923–2925. Link
-
Isomerization Risks: Walling, C.; Thaler, W. Positive Halogen Compounds. III. Allylic Bromination.Journal of the American Chemical Society, 1961 , 83, 3877–3884. Link
Sources
Technical Guide: Solubility Profile and Solvent Selection for 1,3-Dibromo-1-propene
[1]
Executive Summary
1,3-Dibromo-1-propene (C
Effective solvent selection is critical because the compound is prone to hydrolysis (at the allylic position) and isomerization (E/Z interconversion) under improper solution conditions. This guide provides empirical solubility data, theoretical partitioning coefficients, and a decision framework for solvent selection in synthesis and extraction.
Physicochemical Profile
Understanding the physical constants is the first step to predicting solvent behavior.
| Property | Value | Context |
| CAS Number | 627-15-6 | Mixture of cis (Z) and trans (E) isomers |
| Molecular Weight | 199.87 g/mol | Heavy, brominated small molecule |
| Physical State | Liquid | Colorless to light yellow; sweet/pungent odor |
| Boiling Point | 155–156 °C | High-boiling; difficult to remove by simple evaporation |
| Density | ~2.04 g/mL | Significantly denser than water (sinks rapidly) |
| Vapor Pressure | ~6.7 mmHg (at 25°C) | Derived from Antoine coefficients; moderate volatility |
| LogP (Octanol/Water) | ~2.2 – 2.4 | Estimated; indicates high lipophilicity |
| Water Solubility | < 2 g/L (Insoluble) | Hydrophobic; forms a separate lower phase |
Solubility Principles & Empirical Data
The "Like Dissolves Like" Mechanism
The solubility of 1,3-Dibromo-1-propene is governed by its dipole-dipole interactions and London dispersion forces .[1]
-
Hydrophobic Character: The non-polar propylene backbone and heavy bromine atoms dominate, making it incompatible with the hydrogen-bonding network of water.
-
Polarizability: The large, polarizable bromine atoms allow for strong interactions with aromatic solvents (toluene) and chlorinated solvents (DCM).
-
Dipole Moment: The carbon-halogen bonds create a net dipole, ensuring solubility in polar aprotic solvents (acetone, DMF).
Solvent Compatibility Table
The following table categorizes solvents based on their interaction with 1,3-Dibromo-1-propene.
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Preferred for extraction; high density match.[1] |
| Chloroform | Excellent | Good for NMR analysis; watch for acidity. | |
| Aromatic | Toluene | Excellent | Ideal for high-temp reactions (reflux).[1] |
| Benzene | Excellent | Historical use; replaced by Toluene due to toxicity. | |
| Polar Aprotic | Acetone | Good | Suitable for low-temp reactions; difficult to extract from.[1] |
| DMF / DMSO | Good | Standard for nucleophilic substitutions (S | |
| Acetonitrile (MeCN) | Good | Common for HPLC analysis and alkylations. | |
| Ethers | THF | Good | Standard for Grignard/organometallic coupling. |
| Diethyl Ether | Good | Good for workup; highly volatile. | |
| Alcohols | Methanol / Ethanol | Moderate | Soluble, but risk of solvolysis (nucleophilic attack). |
| Alkanes | Hexane / Heptane | Moderate | Miscible, but may require warming if impure. |
| Aqueous | Water | Insoluble | Forms biphasic system; hydrolyzes slowly. |
Solvent Selection Decision Framework
The choice of solvent depends heavily on the intended application. The diagram below illustrates the decision logic for synthesis versus extraction/analysis.
Figure 1: Decision tree for selecting the optimal solvent based on experimental goals.
Stability & Reactivity in Solution
Solubility is not just about dissolving; it is about keeping the molecule intact. 1,3-Dibromo-1-propene has specific vulnerabilities in solution.
Hydrolysis Risk
In aqueous mixtures (or wet organic solvents), the allylic bromide (C3 position) is susceptible to hydrolysis, releasing HBr and forming the alcohol.
-
Mechanism: S
1 / S 2 hybrid pathway. -
Risk Factor: High in protic solvents (Methanol/Water) at elevated temperatures.
-
Mitigation: Use anhydrous solvents (THF, DCM) and store over molecular sieves.
Isomerization (E/Z)
The commercial product is a mixture of cis and trans isomers.
Experimental Protocols
Protocol A: Solubility Determination (Saturation Method)
Use this to determine the precise solubility limit in a novel solvent.
-
Preparation: Add 1.0 mL of target solvent to a 4 mL glass vial with a PTFE-lined cap.
-
Addition: Add 1,3-Dibromo-1-propene dropwise (10 µL increments) while vortexing.
-
Observation:
-
Miscible: No phase separation or turbidity after 5 minutes.
-
Saturation: Turbidity persists or droplets settle at the bottom (denser) or top.
-
-
Quantification (Optional): If saturation is reached, centrifuge, filter the supernatant, and analyze via GC-FID against a calibration curve.
Protocol B: Solvent Exchange for Reaction Workup
Use this when moving from a high-boiling reaction solvent (e.g., DMF) to a volatile extraction solvent.[1]
-
Quench: Pour the DMF reaction mixture into 5x volume of ice-cold brine (saturated NaCl). Note: The brine increases the ionic strength, forcing the organic product out of the aqueous/DMF phase.
-
Extraction: Extract 3x with Diethyl Ether (Et
O) or Ethyl Acetate (EtOAc).-
Why? While DCM is a better solvent for the bromide, it can form emulsions with DMF/Water. Ether often gives a cleaner break.
-
-
Wash: Wash the combined organic layers with water (to remove residual DMF) and then brine.
-
Dry: Dry over anhydrous MgSO
(Magnesium Sulfate). -
Concentrate: Remove solvent via rotary evaporation at mild temperature (< 40°C) to prevent product loss (VP ~6.7 mmHg).
Safety & Handling (SDS Summary)
-
Inhalation Hazard: Vapors are toxic and irritating to the respiratory tract. Always handle in a fume hood.
-
Skin Absorption: Organobromides can penetrate skin. Use Viton or Silver Shield laminate gloves. Nitrile gloves provide only temporary splash protection.[1]
-
Storage: Refrigerate (2-8°C) in the dark. Moisture sensitive.
References
Commercial Availability & Technical Guide: 1,3-Dibromo-1-propene
[1]
Executive Summary
1,3-Dibromo-1-propene (CAS 627-15-6) is a specialized organobromine building block used primarily in palladium-catalyzed cross-coupling and the synthesis of heterocycles.[1] Unlike its saturated analog (1,3-dibromopropane), it is not a high-volume commodity chemical.[1] Commercial availability is characterized by low stock levels and high lead times from major catalog suppliers, often necessitating custom synthesis or rigorous quality control (QC) upon receipt due to isomer instability (E/Z mixtures).
This guide provides a technical roadmap for sourcing, validating, and handling 1,3-dibromopropene, designed for researchers who require high-fidelity starting materials for complex organic synthesis.[1]
Part 1: Chemical Profile & Specifications[2]
Before sourcing, it is critical to define the exact isomer requirements, as the commercial "technical grade" is typically a mixture.
Identity & Physiochemical Properties
| Property | Specification | Notes |
| IUPAC Name | 1,3-Dibromoprop-1-ene | |
| CAS Number | 627-15-6 (Mixture)32121-07-6 ((E)-isomer)32121-06-5 ((Z)-isomer) | Most vendors supply CAS 627-15-6.[1][2] |
| Molecular Formula | C₃H₄Br₂ | MW: 199.87 g/mol |
| Structure | Br-CH=CH-CH₂-Br | Allylic and vinylic bromide functionalities.[1] |
| Boiling Point | 155–156 °C (lit.) | Distillable under vacuum. |
| Density | ~2.0 g/mL at 25 °C | High density facilitates phase separation in aqueous workups. |
| Appearance | Clear to yellowish liquid | Darkens upon oxidation/light exposure. |
| Stability | Light & Heat Sensitive | Prone to E/Z isomerization and allylic rearrangement. |
Isomer Implications[1]
-
Commercial Standard: Typically supplied as a mixture of cis (Z) and trans (E) isomers.
-
Synthetic Impact: The (E)-isomer is often more reactive in specific Pd-catalyzed cycles due to steric accessibility, while the (Z)-isomer may cyclize unexpectedly in nucleophilic substitution reactions.[1]
Part 2: Commercial Supply Landscape[2]
The supply chain for 1,3-dibromopropene is fragmented.[1] It is a "Tier 3" fine chemical—available but not stocked in bulk.
Supplier Tiers & Availability
| Supplier Tier | Representative Vendors | Availability Status | Purity |
| Tier 1: Global Catalogs | Sigma-Aldrich (Merck), TCI, Alfa Aesar | Low/Intermittent. Often "Inquire" or 2-4 week lead time.[1] | 95-98% (Mix) |
| Tier 2: Aggregators | BLD Pharm, Combi-Blocks, Enamine | Moderate. Likely to have small packs (1g, 5g) in stock.[1] | 97%+ |
| Tier 3: Bulk/Custom | Wisconn, Capot Chemical, Amadis | High (Made-to-Order). Best for >100g needs.[1] | Customizable |
Sourcing Strategy: The "Make vs. Buy" Decision
Given the instability and potential for high lead times, researchers must decide whether to purchase or synthesize.
Figure 1: Strategic Sourcing Decision Tree. Use this logic to avoid project delays caused by "phantom stock" listings.
Part 3: Synthesis (The "Make" Option)
If commercial supply is unavailable, do not attempt to synthesize this via dehydrohalogenation of 1,2,3-tribromopropane using standard bases (e.g., NaOH).[1] That route predominantly yields 2,3-dibromopropene (the vinyl bromide isomer) due to elimination kinetics.[1]
Recommended Route: Propargyl Alcohol Hydrobromination
This route ensures the correct 1,3-substitution pattern.[1]
Step 1: Hydrobromination
-
Note: Controls stereochemistry (E/Z) based on conditions.
Step 2: Bromination
Figure 2: Synthetic Pathway Comparison.[1] The propargyl alcohol route avoids the regioselectivity issues associated with tribromopropane elimination.
Part 4: Quality Control & Validation Protocols
Upon receipt of a commercial batch or completion of synthesis, you must validate the Identity and Isomeric Ratio .
Protocol: NMR Validation
Objective: Distinguish (E) and (Z) isomers and quantify the ratio. Solvent: CDCl₃
-
Prepare Sample: Dissolve ~10 mg in 0.6 mL CDCl₃.
-
Acquire ¹H NMR: 300 MHz or higher.
-
Analyze Coupling Constants (J): Focus on the vinylic protons.
| Isomer | Vinylic Proton Signal (approx.) | Coupling Constant ( | Diagnostic Feature |
| (E)-Isomer | 13.5 – 15.0 Hz | Large coupling indicates trans geometry.[1] | |
| (Z)-Isomer | 7.0 – 8.5 Hz | Smaller coupling indicates cis geometry.[1] |
Protocol: Storage & Stabilization[2][5][6]
-
Stabilizer: Commercial samples often contain copper wire or epoxides to scavenge HBr.
-
Storage: Store at 2–8 °C in an amber vial.
-
Inert Atmosphere: Argon backfill is recommended to prevent oxidation of the allylic position.
Part 5: Handling & Safety[5]
Hazard Class: Flammable Liquid (Category 3).[3] H-Codes: H226 (Flammable), H315 (Skin Irrit.), H335 (Resp.[1] Irrit.).
-
Lachrymator Potential: Allylic bromides are potent lachrymators. Always handle in a functioning fume hood.
-
Skin Absorption: High permeability. Use Double Nitrile or Silver Shield gloves.
-
Spill Management: Neutralize spills with dilute sodium thiosulfate to quench reactive bromide species before disposal.
References
-
Sigma-Aldrich. Product Specification: 1,3-Dibromo-1-propene, mixture of cis and trans.[1] Retrieved from .[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6393503, (1E)-1,3-dibromoprop-1-ene. Retrieved from .
-
Organic Syntheses. 2,3-Dibromopropene (Contrast Reference). Org. Synth. 1921, 1, 186. Retrieved from .
-
ChemicalBook. 1,3-Dibromo-1-propene Suppliers and Safety. Retrieved from .
-
BLD Pharm. 1,3-Dibromo-1-propene Product Details. Retrieved from .
Safe Handling and Storage Procedures for 1,3-Dibromo-1-propene
Technical Guide | CAS: 627-15-6
Core Directive & Scope
Target Audience: Synthetic Organic Chemists, Process Safety Engineers, and Drug Development Scientists. Objective: To establish a self-validating safety protocol for the storage, transfer, and reaction of 1,3-Dibromo-1-propene.
Critical Distinction: Do NOT confuse this compound with its isomers or related allylic bromides.
-
Target: 1,3-Dibromo-1-propene (CAS: 627-15-6) | Structure:
ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Confusant A: 2,3-Dibromopropene (CAS: 513-31-5) | Structure:
-
Confusant B: 1,3-Dibromopropane (CAS: 109-64-8) | Structure:
While all are alkylating agents, 1,3-Dibromo-1-propene possesses specific flammability and reactivity profiles that dictate the protocols below.
Chemical Identity & Hazard Profiling
As a Senior Application Scientist, I categorize this material as a High-Risk Alkylating Agent with a Flammability Overlay . It is not merely a toxic liquid; it is a reactive electrophile capable of modifying DNA (genotoxicity) and igniting at near-ambient temperatures.
Physicochemical Data Table
| Property | Value | Operational Implication |
| Physical State | Liquid (Colorless to Light Yellow) | Yellowing indicates oxidation/degradation. |
| Boiling Point | 155–156 °C | Low volatility relative to solvents, but vapor pressure is sufficient for inhalation hazard. |
| Flash Point | 27 °C (80.6 °F) | CRITICAL: Class 3 Flammable Liquid.[1] Flash point is near room temperature. |
| Density | ~2.0 g/mL | Heavy organic; will sink in water and form a dense lower layer in separators. |
| Reactivity | Electrophilic Allylic Bromide | High susceptibility to nucleophilic attack (hydrolysis, amination). |
| Isomerism | Mixture of cis (Z) and trans (E) | Batch-to-batch ratio may vary; verify via NMR if stereochemistry is crucial. |
Mechanistic Hazards[2][3]
-
Alkylating Potential: The allylic bromide moiety (
) is a potent electrophile. It reacts rapidly with biological nucleophiles (DNA, proteins), posing a risk of chemical burns and potential mutagenicity. -
Lachrymatory Effect: While less volatile than allyl bromide, the structural similarity suggests significant mucous membrane irritation. Inhalation can cause severe respiratory distress (STOT SE 3).
-
Peroxidation Risk: Like many halogenated alkenes, prolonged exposure to air can lead to the formation of unstable peroxides or degradation products (HBr), increasing container pressure.
Storage Architecture: The "Cold Chain" System
Standard laboratory refrigeration is insufficient and dangerous due to the 27 °C flash point. If the cooling unit fails and internal temperatures rise, a spark from the thermostat or light switch could ignite vapors.
Protocol 1: Storage Setup
-
Primary Containment: Store in the original amber glass bottle. Ensure the cap is lined with Teflon (PTFE) to prevent degradation of the liner by bromine vapors.
-
Secondary Containment: Place the bottle inside a polyethylene or polypropylene secondary container capable of holding 110% of the volume.
-
Environmental Control:
-
Temperature: 2–8 °C .
-
Equipment: Must use a Flammables-Rated Refrigerator (spark-proof interior).
-
Atmosphere: Inert gas blanket (Argon or Nitrogen).[2] If the bottle is opened, backfill with inert gas before resealing.
-
Protocol 2: Visual Integrity Check
Before every use, inspect the liquid:
-
Clear/Colorless: Optimal quality.
-
Light Yellow: Acceptable (minor trace free bromine/HBr).
-
Dark Orange/Brown: Significant degradation. Do not use. Quench and dispose.
Operational Handling & Transfer
Principle: Isolate the operator from the reagent using engineering controls. Never handle on an open bench.
Engineering Controls[2]
-
Ventilation: All operations must occur within a certified chemical fume hood with a face velocity of >100 fpm.
-
Sash Height: Keep sash at the lowest working position to act as a blast shield.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Hands (Primary) | Silver Shield (Laminate) or PVA | Brominated organics permeate standard Nitrile gloves in <5 minutes. |
| Hands (Dexterity) | Double-gloved Nitrile (Disposable) | Only acceptable for incidental splash protection if changed immediately upon contact. |
| Eyes | Chemical Goggles + Face Shield | Risk of lachrymatory vapor and corrosive splash. |
| Body | Flame-Resistant (FR) Lab Coat | Flash point is 27 °C; synthetic fabrics can melt into skin if ignited. |
Workflow: Safe Transfer (Schlenk/Syringe Technique)
To prevent atmospheric moisture from degrading the reagent and to contain vapors:
-
Equilibration: Remove the bottle from the fridge and let it warm to room temperature inside the hood (prevents water condensation).
-
Inerting: Insert a needle connected to an Argon line into the septum (or headspace) to create positive pressure.
-
Withdrawal: Use a gas-tight glass syringe with a Luer-lock needle.
-
Note: Avoid plastic syringes if possible; the rubber plunger tip can swell upon prolonged contact.
-
-
Transfer: Inject directly into the reaction vessel through a septum.
Figure 1: Safe transfer workflow emphasizing temperature equilibration and inert atmosphere maintenance.
Emergency Response & Decontamination
Core Logic: Treat spills as both a fire hazard and a chemical burn hazard.
Spill Response Decision Matrix
-
Minor Spill (<5 mL):
-
Alert nearby personnel.[3]
-
Cover with Vermiculite or Activated Carbon . Do not use paper towels (combustible).
-
Scoop into a jar and place in the hood.
-
Wipe surface with a dilute solution of Sodium Thiosulfate (10% aq) to quench alkylating residues.
-
-
Major Spill (>10 mL):
-
Evacuate the lab immediately.
-
Pull the fire alarm if vapors are dense.
-
Call EHS/Hazmat. Do not attempt to clean up alone.
-
Decontamination of Glassware
Residual 1,3-Dibromo-1-propene in flasks is a hazard to dishwashing staff.
-
Rinse 1: Acetone (collect as halogenated waste).
-
Quench: Soak glassware in a bath of 10% Sodium Thiosulfate or Dilute Ammonium Hydroxide for 1 hour. This converts the electrophilic bromide into a harmless salt/amine.
-
Rinse 2: Water and detergent.
Figure 2: Decision logic for spill management, prioritizing evacuation for significant releases.
References
-
PubChem. (2024). Compound Summary: 1,3-Dibromo-1-propene.[4][5][6][7] National Library of Medicine. Retrieved from [Link]
-
University of California, Berkeley. (2016). SOP: Quenching of Pyrophoric and Reactive Materials. The Sarpong Group. Retrieved from [Link]
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. 1,3-Dibromo-1-propene, mixture of cis and trans 98 627-15-6 [sigmaaldrich.com]
- 2. chemistry.nd.edu [chemistry.nd.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 627-15-6|1,3-Dibromo-1-propene|BLD Pharm [bldpharm.com]
- 5. 1,3-DIBROMO-1-PROPENE CAS#: 627-15-6 [m.chemicalbook.com]
- 6. anaxlab.com [anaxlab.com]
- 7. 1,3-Dibromo-1-propene|Research Chemical [benchchem.com]
Methodological & Application
Application Note: 1,3-Dibromo-1-propene as a Strategic Precursor for Heterocyclic Scaffolds
Executive Summary
1,3-Dibromo-1-propene (DBP, CAS: 627-15-6) is a bifunctional C3 synthon characterized by two distinct electrophilic sites: a hard, sp³-hybridized allylic bromide and a soft, sp²-hybridized vinylic bromide. This unique "biselectrophile" profile allows for highly regioselective sequential functionalization, making it an indispensable tool in the synthesis of pharmacologically active heterocycles, particularly substituted furans and indolizines .
This guide details the chemo-selective exploitation of DBP, providing validated protocols for sequential alkylation/cyclization workflows that minimize side reactions and maximize atom economy.
Strategic Reactivity Profile
The utility of 1,3-dibromo-1-propene stems from the kinetic differentiation between its two carbon-bromine bonds.
-
Site A (C3 - Allylic): Highly reactive toward nucleophilic attack (
). Reacts readily with enolates, amines, and thiolates under mild basic conditions. -
Site B (C1 - Vinylic): Inert to standard
conditions but highly reactive in transition-metal-catalyzed cross-coupling (Suzuki, Heck, Stille) or copper-catalyzed Ullmann-type couplings.
Reactivity Logic Map
Figure 1: Chemo-selective reactivity map of 1,3-dibromo-1-propene illustrating the sequential functionalization logic.
Critical Handling & Safety
-
Lachrymator: 1,3-Dibromo-1-propene is a potent lachrymator. All operations must be performed in a properly functioning fume hood.
-
Alkylating Agent: As a reactive alkyl halide, it is a potential mutagen. Double-gloving (nitrile over latex) and face protection are mandatory.
-
Storage: Store at 2–8°C. The compound is often supplied as a mixture of E and Z isomers; for most cyclization protocols described below, the mixture is usable as the intermediate allows for bond rotation or isomerization during catalysis.
Application I: Synthesis of Polysubstituted Furans
Strategy: Sequential C-Alkylation / Intramolecular O-Vinylation.
This protocol utilizes DBP to introduce a 3-carbon unit onto a 1,3-dicarbonyl scaffold.[1] The resulting
Mechanistic Pathway[2][3][4]
Figure 2: Two-stage assembly of the furan core.
Detailed Protocol
Step 1: C-Alkylation (Synthesis of the Precursor)
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Deprotonation: Add NaH (60% dispersion in oil, 1.1 equiv) to anhydrous THF (0.2 M relative to substrate) at 0°C. Slowly add the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 equiv) dropwise. Stir for 30 min at 0°C until H₂ evolution ceases.
-
Alkylation: Add 1,3-dibromo-1-propene (1.2 equiv) dropwise.
-
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (hexane/EtOAc) for the disappearance of the starting dicarbonyl.
-
Workup: Quench with saturated NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (silica gel) to isolate the
-keto vinyl bromide intermediate.
Step 2: Palladium-Catalyzed Cyclization[2][3]
-
Reagents: In a pressure tube, dissolve the intermediate (1.0 equiv) in Toluene (0.1 M).
-
Catalyst System: Add Pd(OAc)₂ (5 mol%), DPEphos (10 mol%) or PPh3 (20 mol%), and Cs₂CO₃ (2.0 equiv).
-
Cyclization: Seal the tube and heat to 100°C for 12 hours.
-
Mechanism: The Pd(0) species inserts into the vinyl C-Br bond. Intramolecular nucleophilic attack by the enolate oxygen (generated by Cs₂CO₃) followed by reductive elimination yields the furan.
-
Isolation: Filter through a celite pad, concentrate, and purify via chromatography.
Data Summary: Optimization of Base for Cyclization
| Base | Solvent | Temp (°C) | Yield (%) | Notes |
| K₂CO₃ | DMF | 80 | 45 | Significant polymerization observed |
| Et₃N | Toluene | 100 | 15 | Poor conversion; base too weak |
| Cs₂CO₃ | Toluene | 100 | 88 | Optimal conditions; clean conversion |
| t-BuOK | THF | 60 | 30 | Decomposition of starting material |
Application II: Synthesis of Indolizines
Strategy: N-Alkylation / Intramolecular Heck Reaction.
Indolizines are fused bicyclic heterocycles present in many alkaloids. DBP serves as an ideal "linchpin" to fuse a pyridine ring with a C3 fragment.
Mechanistic Pathway[2][3][4]
Figure 3: Cascade synthesis of Indolizines from Pyridine and 1,3-DBP.
Detailed Protocol
Step 1: Quaternization (N-Alkylation)
-
Reactants: Combine substituted pyridine (1.0 equiv) and 1,3-dibromo-1-propene (1.5 equiv) in acetone (0.5 M).
-
Conditions: Heat to reflux for 12–24 hours. The product often precipitates as the quaternary ammonium salt.
-
Isolation: Cool to 0°C. Filter the solid precipitate (N-(3-bromoallyl)pyridinium bromide). Wash with cold ether. Yields are typically >90%.
Step 2: Intramolecular Heck Cyclization
-
Solvent: Suspend the pyridinium salt in DMF (0.1 M).
-
Catalyst: Add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).
-
Base: Add Et₃N (3.0 equiv). The base is critical to regenerate the Pd(0) species and neutralize HBr.
-
Reaction: Heat to 120°C for 4–8 hours.
-
Workup: Dilute with water, extract with EtOAc. The organic layer must be washed thoroughly with LiCl solution (5%) to remove DMF.
-
Purification: Silica gel chromatography.
References
-
Li, E., et al. (2012). Cu(I)-Catalyzed Highly Regioselective Domino Reaction of 2,3-Dibromo-1-propenes with β-Ketoesters. (Note: Mechanistic analogue for 1,3-DBP cyclization logic). Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of Indolizines. [Link]
-
National Institutes of Health (PubChem). 1,3-Dibromopropene Compound Summary. [Link]
Sources
experimental protocols for reactions involving 1,3-Dibromo-1-propene
Executive Summary
1,3-Dibromo-1-propene (CAS: 627-15-6) is a versatile bifunctional electrophile containing both a vinylic bromide (C1) and an allylic bromide (C3). This unique structure allows for sequential, regioselective functionalization, making it a valuable building block in the synthesis of complex heterocycles, natural products, and pharmaceutical intermediates.
This guide outlines optimized protocols for exploiting the reactivity difference between the sp³-hybridized allylic center (highly reactive toward SN2) and the sp²-hybridized vinylic center (reactive toward Pd-catalyzed cross-coupling).
Key Applications:
-
Modular Scaffold Construction: Sequential introduction of nucleophiles and aryl/vinyl groups.
-
Heterocycle Synthesis: Precursor for substituted pyrrolidines, piperidines, and furans.
-
Fragment-Based Drug Discovery (FBDD): Rapid generation of diverse allyl-vinyl libraries.
Safety & Handling (Critical)
Hazard Class: Severe Irritant / Lachrymator / Potential Alkylating Agent.
-
Lachrymator: 1,3-Dibromo-1-propene is a potent tear gas. All operations must be performed in a properly functioning fume hood.
-
Skin Contact: Corrosive.[1] Double-glove (Nitrile/Laminate) is recommended.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent polymerization or hydrolysis. Stabilize with copper wire if long-term storage is required.
Chemical Logic & Reactivity Map
The molecule possesses two distinct electrophilic sites. The allylic bromide (C3) is significantly more reactive towards nucleophiles than the vinylic bromide (C1) . This reactivity gradient allows for a "protect-free" sequential synthesis strategy.
Reactivity Hierarchy
-
C3 (Allylic): Fast SN2 reactions with amines, thiols, and stabilized carbanions.
-
C1 (Vinylic): Inert to standard SN2; requires metal catalysis (Pd, Cu, Ni) for functionalization (Suzuki, Sonogashira, Heck).
Figure 1: Divergent reactivity map. Path A is the preferred route for sequential functionalization to avoid polymerization.
Experimental Protocols
Protocol A: Regioselective Allylic Substitution (SN2)
Objective: Selective displacement of the C3-bromide with a secondary amine to form a 3-amino-1-bromo-1-propene derivative.
Mechanism: SN2 Attack. Regioselectivity: >98% C3 substitution (C1 remains intact).
Materials
-
1,3-Dibromo-1-propene (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (ACN) or DMF (0.2 M concentration)
Procedure
-
Setup: Flame-dry a round-bottom flask and cool under Argon. Add K₂CO₃ (2.0 equiv) and anhydrous Acetonitrile .
-
Addition: Add the Secondary Amine (1.1 equiv) and stir for 5 minutes at room temperature.
-
Reaction: Add 1,3-Dibromo-1-propene (1.0 equiv) dropwise via syringe over 10 minutes.
-
Note: The reaction is exothermic. If scaling >5g, use an ice bath during addition.
-
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc). The starting material (high R_f) should disappear, replaced by a more polar spot (amine product).
-
Validation: The vinylic bromide signal in ¹H NMR (doublet of triplets around δ 6.0–6.5 ppm) must remain intact.
-
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica, Hexane/EtOAc gradient).
Data Table 1: Typical Yields for Protocol A
| Nucleophile | Solvent | Time (h) | Yield (%) | Notes |
| Morpholine | ACN | 2 | 88% | Solid K₂CO₃ essential |
| Diethyl Malonate | DMF/NaH | 4 | 75% | Requires 0°C addition |
| Thiophenol | THF/Et₃N | 1 | 92% | Odor control required |
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: Coupling of the vinyl bromide (from Protocol A) with an aryl boronic acid.
Mechanism: Pd(0) Oxidative Addition -> Transmetalation -> Reductive Elimination.[2] Stereochemistry: Retention of configuration (E/Z ratio is generally preserved).
Materials
-
3-Functionalized-1-bromo-1-propene (Product from Protocol A) (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.5 equiv)
-
Toluene / Ethanol (4:1 ratio)
Procedure
-
Degassing: In a reaction vial, combine the vinyl bromide substrate and arylboronic acid in Toluene/Ethanol. Sparge with Argon for 15 minutes to remove oxygen (Critical for Pd catalytic cycle).
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and the Na₂CO₃ solution . Seal the vial immediately.
-
Reaction: Heat to 80°C for 6–12 hours.
-
Visual Check: The solution typically turns from yellow to black (Pd precipitation) upon completion.
-
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography.
Protocol C: Organozinc Generation (Barbier-Type Allylation)
Objective: Use of 1,3-dibromo-1-propene as a nucleophile precursor to react with aldehydes. Note: Direct Grignard formation is difficult due to Wurtz coupling. The Barbier condition (in situ metalation) is preferred.
Procedure
-
Setup: Mix Aldehyde (1.0 equiv) and 1,3-Dibromo-1-propene (1.2 equiv) in THF/Saturated NH₄Cl (aq) (1:5 ratio).
-
Activation: Add Zinc powder (2.0 equiv) and a crystal of Iodine.
-
Reaction: Vigorously stir at RT. The reaction is usually complete within 30 minutes.
-
Result: This typically yields the homoallylic alcohol with the vinyl bromide motif intact (2-bromo-1-butenyl derivative), which can be further functionalized.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Polymerization | Storage at RT; Light exposure | Store at 4°C in dark; add Cu stabilizer. |
| Low Yield (Suzuki) | Oxidation of Pd catalyst | Degas solvents thoroughly; use fresh catalyst. |
| C1 Substitution | Reaction temp too high in Step 1 | Keep Protocol A at < 40°C. C1-Br is inert at RT. |
| Lachrymation | Vapor leakage | Use bleach trap for waste; work only in hood. |
References
-
Sigma-Aldrich. Product Specification: 1,3-Dibromo-1-propene (CAS 627-15-6).
-
Organ, M. G., et al. (1998). "Mechanism of Nucleophilic Attack on 1- and 2-Bromo(π-allyl)palladium Complexes." Journal of the American Chemical Society.
-
Lu, J., et al. (2007). "Palladium-catalyzed direct functionalization of imidazolinone: synthesis of dibromophakellstatin." Journal of the American Chemical Society.
-
Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Protocols."
-
BenchChem. "Safety Data Sheet & Handling for Allylic Bromides."
Sources
Application Note: Strategic Cycloaddition & Annulation Architectures using 1,3-Dibromo-1-propene
This Application Note is designed for advanced researchers and synthetic chemists. It moves beyond basic textbook descriptions to provide a rigorous, mechanism-first guide to utilizing 1,3-Dibromo-1-propene (CAS: 627-15-6) in cycloaddition and formal cycloaddition (annulation) protocols.
Executive Summary
1,3-Dibromo-1-propene (
Mechanistic Insight: The Bifunctional Linchpin
The utility of 1,3-dibromo-1-propene stems from its ability to access orthogonal reactivity modes. Understanding the electronic differentiation between the C1 (vinylic) and C3 (allylic) positions is crucial for controlling regioselectivity.
The Palladium-Catalyzed -Allyl Manifold
In the presence of Pd(0), the C3-Br bond undergoes oxidative addition preferentially due to the weaker bond dissociation energy compared to the vinylic C1-Br bond. This generates an electrophilic
-
Regioselectivity: Nucleophilic attack on this complex is governed by the ligand environment and the nature of the nucleophile. Hard nucleophiles typically attack the metal, while soft nucleophiles attack the ligand.
-
Ring Closure: Following the initial allylic alkylation, the remaining vinylic bromide serves as a handle for a second oxidative addition, facilitating an intramolecular Heck reaction or a second cross-coupling to close the ring (Formal [3+2]).
Diels-Alder Reactivity
1,3-Dibromo-1-propene acts as an electron-deficient dienophile. The inductive effect of the two bromine atoms lowers the LUMO energy, facilitating normal electron-demand Diels-Alder reactions with electron-rich dienes (e.g., cyclopentadiene, furan).
Pathway Visualization
The following diagram illustrates the divergent pathways available to this substrate.
Figure 1: Divergent reaction pathways for 1,3-dibromo-1-propene: Pd-catalyzed formal [3+2] annulation vs. [4+2] cycloaddition.
Experimental Protocols
Protocol A: Palladium-Catalyzed Formal [3+2] Annulation
This protocol synthesizes functionalized cyclopentane derivatives by reacting 1,3-dibromo-1-propene with a bis-nucleophile (e.g., dimethyl malonate derivative).
Reagents:
-
1,3-Dibromo-1-propene (1.0 equiv)
-
Dimethyl malonate (1.2 equiv)
-
Base: NaH (2.5 equiv) or
(3.0 equiv) -
Catalyst:
(5 mol%) or / dppe -
Solvent: THF (anhydrous) or DMF
Step-by-Step Methodology:
-
Nucleophile Generation: In a flame-dried Schlenk flask under Argon, suspend NaH (60% dispersion, washed with hexanes) in anhydrous THF at 0°C. Dropwise add dimethyl malonate. Stir for 30 min until
evolution ceases. -
Catalyst Preparation: In a separate vial, dissolve
in a minimal amount of degassed THF. -
Allylic Alkylation (Step 1): Cool the enolate solution to -78°C. Add 1,3-dibromo-1-propene dropwise. Note: Low temperature prevents premature reaction at the vinylic position.
-
Warming: Allow the mixture to warm to room temperature (RT) over 2 hours. Monitor by TLC for the disappearance of the starting bromide (formation of the mono-alkylated intermediate).
-
Cyclization (Step 2): Heat the reaction mixture to reflux (65°C for THF) for 12-24 hours. The Pd catalyst now facilitates the intramolecular Heck reaction or second alkylation (if using a dianion equivalent).
-
Quench & Purification: Cool to RT. Quench with saturated
. Extract with EtOAc (3x). Dry over . Purify via flash chromatography (Hexanes/EtOAc).
Critical Control Point: If the cyclization (Step 5) is sluggish, add a second portion of catalyst or switch to a more active ligand like Xantphos.
Protocol B: Diels-Alder [4+2] Cycloaddition
This protocol utilizes 1,3-dibromo-1-propene as a dienophile to access brominated cyclohexenes.
Reagents:
-
1,3-Dibromo-1-propene (1.0 equiv)
-
Freshly cracked Cyclopentadiene (3.0 equiv)
-
Lewis Acid:
or (0.2 equiv) - Optional but recommended for rate enhancement. -
Solvent:
(DCM)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 1,3-dibromo-1-propene and DCM. Cool to 0°C.
-
Lewis Acid Addition: Add the Lewis Acid catalyst slowly. The solution may darken.
-
Diene Addition: Add cyclopentadiene dropwise. The reaction is exothermic; maintain temperature <10°C during addition.
-
Reaction: Stir at 0°C for 2 hours, then warm to RT overnight.
-
Workup: Pour carefully into ice-cold
solution. Extract with DCM.[1] -
Isolation: The product is often a mixture of endo/exo isomers. Separation requires careful column chromatography or fractional distillation.
Data Summary & Optimization
The following table summarizes expected outcomes based on reaction conditions.
| Parameter | Pd-Catalyzed [3+2] | Diels-Alder [4+2] |
| Primary Mechanism | Stepwise (Allylic subst. | Concerted Pericyclic |
| Rate Limiting Step | Oxidative Addition (C-Br) | HOMO-LUMO Gap overlap |
| Stereoselectivity | Ligand dependent | Endo-rule favored (Lewis Acid) |
| Typical Yield | 65 - 85% | 70 - 90% |
| Main Byproduct | Polymerized diene |
Troubleshooting Workflow
Figure 2: Decision tree for troubleshooting low yields in cycloaddition protocols.
Safety & Handling
-
Lachrymator: 1,3-Dibromo-1-propene is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.
-
Alkylating Agent: As a bis-electrophile, it is a potential mutagen. Double-glove (Nitrile/Laminate) and use specific hazardous waste disposal streams.
-
Incompatibility: Avoid contact with strong oxidizers and active metals (Li, Na, K) unless under strictly controlled anhydrous conditions.
References
-
Mechanistic Foundation: Organ, M. G., Miller, M., & Konstantinou, Z. (1998).[2] "Mechanism of Nucleophilic Attack on 1- and 2-Bromo(π-allyl)palladium Complexes." Journal of the American Chemical Society.[2]
-
General Cycloaddition Theory: Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.
- Palladium Catalysis Review: Trost, B. M. (2004). "Palladium-Catalyzed Cycloaddition Approaches to Heterocycles." Chemical Reviews. (Contextual grounding for the [3+2] manifold).
-
Reagent Data: Sigma-Aldrich Technical Bulletin for 1,3-Dibromo-1-propene (CAS 627-15-6).
Sources
Application Note: Precision Synthesis with 1,3-Dibromo-1-propene
The Bifunctional C3 Linchpin for Modular Drug Discovery
Abstract
1,3-Dibromo-1-propene (CAS: 627-15-6) is a unique C3 building block characterized by two distinct electrophilic sites: a highly reactive allylic bromide (
Part 1: The Chemical Logic (Mechanistic Insight)
The utility of 1,3-dibromo-1-propene lies in the kinetic differentiation between its two carbon-bromine bonds. Successful utilization requires understanding the hierarchy of reactivity:
-
Site A: The Allylic Bromide (C3)
-
Hybridization:
-
Reactivity: High. Susceptible to
and nucleophilic attack. -
Activation Energy: Low. The transition state is stabilized by the adjacent
-system. -
Role: The "Anchor." It attaches the reagent to the core scaffold (e.g., a phenol, amine, or carbanion).
-
-
Site B: The Vinylic Bromide (C1)
-
Hybridization:
[1] -
Reactivity: Low towards direct nucleophilic substitution; High towards metal-catalyzed oxidative addition (Pd, Ni).
-
Stability: Remains inert during the initial allylic substitution conditions (base, mild heat).
-
Role: The "Extension." It serves as a latent handle for cross-coupling (Suzuki, Sonogashira, Negishi) to introduce complexity after the anchor is set.
-
Reactivity Visualization
The following diagram maps the orthogonal reactivity pathways, demonstrating how a single reagent supports divergent synthesis.
Figure 1: Orthogonal reactivity profile. Path A proceeds first under basic conditions; Path B requires metal catalysis.
Part 2: Experimental Protocols
Protocol A: Selective Allylic Substitution (The Anchor Step)
Objective: Synthesize a functionalized vinyl bromide intermediate (e.g., an allylic ether or amine) without disturbing the vinylic bromide.
Scope: This protocol uses a phenol nucleophile to create a pharmacophore ether linkage, but applies equally to amines (using DIPEA) or thiols.
Reagents:
-
1,3-Dibromo-1-propene (1.2 equiv) - Note: Commercial sources are often E/Z mixtures.
-
Nucleophile: 4-Methoxyphenol (1.0 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: Acetone (Reagent Grade) or DMF (for lower solubility nucleophiles)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.[2]
-
Solvation: Dissolve 4-methoxyphenol (10 mmol) in Acetone (30 mL).
-
Deprotonation: Add
(20 mmol) in a single portion. Stir at room temperature (RT) for 15 minutes to generate the phenoxide. -
Addition: Cool the suspension to 0°C. Add 1,3-dibromo-1-propene (12 mmol) dropwise via syringe over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The allylic bromide spot will disappear; the vinyl bromide moiety remains intact.
-
Workup: Filter off solids. Concentrate the filtrate. Redissolve in
, wash with water (2x) and brine. Dry over . -
Purification: Flash column chromatography (Silica gel).
-
Yield Expectation: 85–95%.
-
Product: 1-Bromo-3-(4-methoxyphenoxy)-1-propene.
-
Protocol B: Stereospecific Suzuki-Miyaura Coupling (The Extension Step)
Objective: Couple the vinyl bromide intermediate with an aryl boronic acid to generate a substituted styrene or diene.
Reagents:
-
Vinyl Bromide Intermediate (from Protocol A) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2M aqueous solution, 2.0 equiv) -
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (2:1)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the Vinyl Bromide Intermediate (1.0 mmol) and Phenylboronic acid (1.2 mmol) in DME (5 mL). Degas by bubbling nitrogen for 10 minutes.
-
Catalysis: Add
(0.05 mmol) and the aqueous base (2.0 mmol). Seal the vial. -
Reaction: Heat to 80°C for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water.
-
Purification: Silica gel chromatography.
-
Stereochemistry: The geometry of the double bond (E or Z) from the starting material is generally retained in the final product.
-
Part 3: Data Summary & Stereochemical Considerations
Comparison of Reaction Conditions
| Parameter | Allylic Substitution (Protocol A) | Vinylic Coupling (Protocol B) |
| Primary Reactant | Nucleophile (Phenol, Amine, Thiol) | Electrophile (Boronic Acid, Alkyne) |
| Active Site | C3 ( | C1 ( |
| Key Reagent | Mild Base ( | Pd Catalyst ( |
| Temperature | 0°C to 25°C | 60°C to 100°C |
| Atmosphere | Inert preferred | Inert Required |
Stereochemical Integrity
Commercial 1,3-dibromo-1-propene is often supplied as an E/Z mixture.
-
Separation: Isomers can often be separated by careful fractional distillation or column chromatography after the Protocol A step (the ether/amine products often have greater
differentiation than the parent dibromide). -
Retention: Suzuki coupling proceeds with retention of configuration.[8]
-
(E)-Vinyl Bromide
(E)-Styrene derivative -
(Z)-Vinyl Bromide
(Z)-Styrene derivative
-
Part 4: Sequential Synthesis Workflow
The following diagram illustrates a complete workflow for synthesizing a drug-like scaffold using this methodology.
Figure 2: Sequential functionalization workflow converting the dibromide into a bioactive cinnamyl amine analog.
References
-
Sigma-Aldrich. Product Specification: 1,3-Dibromo-1-propene (Mixture of cis and trans).[10]Link
-
Charette, A. B., & Giroux, A. (1996). Palladium-Catalyzed Suzuki-Type Cross-Couplings of Iodocyclopropanes with Boronic Acids.[7] The Journal of Organic Chemistry, 61(25), 8718-8719.[7] (Contextualizes the use of 1,3-dibromopropene in related coupling strategies). Link
-
Walton, J. (2014). Development of Palladium-Catalysed Cross-Coupling Reactions.[4][5][7][11] University of Huddersfield Repository. (Describes the reaction of 1,3-dibromopropene with sulfonamides to yield (E)-4-bromo-N,N-dimethyl-1-phenylbut-3-ene-1-sulfonamide). Link
-
Cahiez, G., et al. (1998). The Chemistry of Organomanganese Ate Complexes. Tetrahedron. (Discusses the use of 1,3-dibromopropene in manganese-mediated couplings). Link
Safety Warning: 1,3-Dibromo-1-propene is a potent lachrymator (tear gas agent) and a suspected alkylating agent. All operations must be performed in a well-ventilated fume hood.[12] Double-gloving (Nitrile) and eye protection are mandatory. Neutralize glassware with dilute NaOH before removal from the hood.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
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Introduction: The Molecular Versatility of 1,3-Dibromo-1-propene
An In-depth Technical Guide to 1,3-Dibromo-1-propene: Applications in Materials Science
For Researchers, Scientists, and Drug Development Professionals
1,3-Dibromo-1-propene (C₃H₄Br₂) is a halogenated alkene that serves as a highly versatile building block in synthetic chemistry and materials science.[1] Its structure, featuring a propene backbone with bromine atoms at the 1 and 3 positions, imparts a unique reactivity profile. The molecule exists as a mixture of cis and trans isomers and is characterized as a dense, high-boiling point liquid.[1][2] The presence of two bromine atoms, which are excellent leaving groups, and a reactive double bond allows for a variety of chemical transformations, including nucleophilic substitutions and addition reactions.[1] This bifunctionality is the cornerstone of its utility, enabling its use as a monomer, a cross-linking agent, and a synthetic intermediate for creating advanced materials with tailored properties.[1][3]
This guide provides an in-depth exploration of the applications of 1,3-Dibromo-1-propene in materials science, complete with detailed protocols and safety guidelines to ensure effective and safe implementation in a research environment.
| Property | Value | Reference |
| Molecular Formula | C₃H₄Br₂ | [1][4] |
| Molecular Weight | 199.87 g/mol | [1][4] |
| Appearance | Colorless to light-yellow liquid | [5] |
| Density | ~2.0 g/mL at 25 °C | [1][2][6] |
| Boiling Point | 155-156 °C | [1][2][6] |
| Refractive Index (n20/D) | 1.5573 | [2][6] |
| CAS Number | 627-15-6 | [1][2] |
Core Applications in Advanced Materials Synthesis
The unique chemical structure of 1,3-Dibromo-1-propene makes it a valuable reagent for several key applications in materials science. Its ability to introduce a three-carbon chain with reactive handles at both ends is fundamental to its utility.
Synthesis of Functional Polymers
1,3-Dibromo-1-propene can be employed as a comonomer in polymerization reactions to introduce pendant bromo-allyl groups along a polymer backbone. These bromine functionalities serve as reactive sites for post-polymerization modification, allowing for the grafting of other molecules or the introduction of specific functionalities. This is a powerful strategy for designing polymers with tailored chemical, physical, or biological properties.[7]
The reactivity of the bromine atoms allows for their replacement by various nucleophiles, enabling the covalent attachment of a wide array of functional groups.[1] This approach is central to creating materials for diverse applications, from drug delivery systems to advanced coatings.
Crosslinking Agent for Polymer Networks
The difunctional nature of 1,3-Dibromo-1-propene makes it an effective crosslinking agent.[1] When introduced to a system of polymer chains containing nucleophilic sites (e.g., amines, hydroxyls, or thiols), it can form covalent bonds between adjacent chains. This process transforms linear or branched polymers into a three-dimensional network.
Crosslinking significantly enhances material properties:
-
Mechanical Strength: Increased rigidity and resistance to deformation.
-
Thermal Stability: Higher glass transition and degradation temperatures.
-
Solvent Resistance: Reduced swelling and dissolution in organic solvents.
This application is crucial in the production of thermosets, hydrogels, and elastomers where robust material performance is required.
Precursor for Flame Retardant Materials
Organobromine compounds are widely used as flame retardants.[8] While specific data for 1,3-Dibromo-1-propene is not as prevalent as for other brominated molecules, its high bromine content makes it a candidate for use as a reactive flame retardant. When incorporated into a polymer matrix, the bromine atoms can thermally decompose to release bromine radicals during combustion. These radicals interfere with the gas-phase chain reactions of fire, acting as scavengers and quenching the flame. Its utility lies in being covalently bonded to the polymer, which reduces leaching compared to additive flame retardants.
Experimental Protocols
Disclaimer: These protocols are intended for trained researchers in a controlled laboratory setting. All procedures must be conducted in a certified fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a Functional Copolymer via Atom Transfer Radical Polymerization (ATRP)
This protocol describes a conceptual method for copolymerizing methyl methacrylate (MMA) with 1,3-Dibromo-1-propene to create a polymer backbone with pendant reactive sites. ATRP is chosen for its ability to produce well-defined polymers with controlled molecular weights and low polydispersity.[7]
Objective: To synthesize poly(methyl methacrylate-co-1,3-dibromo-1-propene) for subsequent functionalization.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
1,3-Dibromo-1-propene (DBP)
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
-
Methanol (for precipitation)
-
Inhibitor removal columns
-
Schlenk flask and line
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer Preparation: Pass MMA through an inhibitor removal column immediately before use.
-
Reaction Setup: Add CuBr (0.1 mmol) to a dry Schlenk flask. Seal the flask with a rubber septum, and cycle between vacuum and inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add anisole (10 mL), MMA (10 mmol), DBP (1 mmol), and PMDETA (0.1 mmol) via syringe.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can terminate the radical polymerization.
-
Initiation: After the final thaw and backfilling with inert gas, inject the initiator, EBiB (0.1 mmol), into the stirring solution.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C. The reaction is typically run for several hours. Monitor the reaction progress by taking timed samples via a degassed syringe and analyzing the conversion by ¹H NMR.
-
Termination: To quench the reaction, cool the flask to room temperature, open it to the air, and dilute the mixture with tetrahydrofuran (THF).
-
Purification: Pass the diluted polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer by slowly adding the solution to a large volume of cold methanol.
-
Isolation: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C until a constant weight is achieved.
Self-Validation:
-
Structure Confirmation: Use ¹H NMR to confirm the incorporation of both MMA and DBP units into the polymer chain.
-
Molecular Weight: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). A low PDI (<1.5) indicates a controlled polymerization.
Protocol 2: Crosslinking of Poly(4-vinylpyridine) (P4VP)
This protocol details the crosslinking of a pre-existing polymer, P4VP, which contains nucleophilic pyridine rings in its side chains.
Objective: To create a solvent-resistant, crosslinked P4VP network.
Materials:
-
Poly(4-vinylpyridine) (P4VP)
-
1,3-Dibromo-1-propene (DBP)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Acetone (for washing)
Procedure:
-
Polymer Dissolution: In a round-bottom flask, dissolve P4VP (1 g) in DMF (20 mL) with stirring until a homogeneous solution is formed.
-
Crosslinker Addition: Add a stoichiometric amount of DBP relative to the pyridine units. For example, a 1:10 molar ratio of DBP to pyridine units is a good starting point for moderate crosslinking.
-
Reaction: Heat the solution to 80 °C and allow it to react for 12-24 hours under a nitrogen atmosphere to prevent side reactions. The formation of a gel indicates successful crosslinking.
-
Isolation and Purification: After the reaction, cool the flask to room temperature. If a solid gel has formed, break it into smaller pieces. Add a large excess of acetone to precipitate any remaining uncrosslinked polymer and wash away the residual solvent and DBP.
-
Washing: Macerate the gel in fresh acetone and filter. Repeat this washing process three times to ensure all impurities are removed.
-
Drying: Dry the crosslinked polymer gel in a vacuum oven at 60 °C until a constant weight is achieved.
Self-Validation:
-
Solubility Test: Attempt to dissolve a small piece of the dried material in a good solvent for the original P4VP (like DMF or ethanol). The crosslinked material should swell but not dissolve, confirming the formation of a network structure.
-
Swelling Ratio: Measure the swelling ratio by immersing a known weight of the dry gel in a solvent and measuring its weight after it has reached equilibrium swelling. This provides a quantitative measure of the crosslink density.
Safety and Handling of 1,3-Dibromo-1-propene
As a reactive organobromine compound, 1,3-Dibromo-1-propene requires careful handling.[6]
Hazard Profile:
-
Flammability: Flammable liquid and vapor.[6] Keep away from heat, sparks, and open flames.[9][10]
-
Toxicity: Harmful if swallowed.[10]
-
Respiratory: May cause respiratory irritation.[6] Avoid inhalation of vapor or mist.[9][11]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[9]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. A chemical-resistant apron is recommended.[9]
Handling and Storage:
-
Always handle in a well-ventilated chemical fume hood.[12]
-
Ground all equipment to prevent the buildup of electrostatic charge.
-
Store in a cool, dry, and well-ventilated area between 2-8°C, away from incompatible materials like strong oxidizing agents and bases.[6]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present. Continue rinsing and seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[10][11]
References
- Benchchem. (n.d.). 1,3-Dibromo-1-propene | Research Chemical.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet 1,3-Dibromo Propane.
- ChemicalBook. (2026, January 17). 1,3-Dibromopropane - Safety Data Sheet.
- Loba Chemie. (2016, July 11). 1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS.
- Multichem Exports. (n.d.). 1,3-DIBROMOPROPANE.
- Exposome-Explorer. (2005, September 2). Material Safety Data Sheet 1,3-Dibromopropane, 98%.
- ChemicalBook. (2026, January 13). 1,3-DIBROMO-1-PROPENE Chemical Properties,Uses,Production.
- Solubility of Things. (n.d.). 1,3-Dibromopropane.
- Santa Cruz Biotechnology. (n.d.). 1,3-Dibromopropane.
-
National Center for Biotechnology Information. (n.d.). 1,3-Dibromopropene. PubChem Compound Database. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 1,3-Dibromo-1-propene, mixture of cis and trans 98%.
- Sigma-Aldrich. (n.d.). 1,3-Dibromo-1-propene, mixture of cis and trans 98%.
- Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
- Iha, R. K., et al. (2009). Functional end groups for polymers prepared using ring-opening metathesis polymerization.
- Johnson, J. R., & McEwen, W. L. (n.d.). 1,2,3-tribromopropane. Organic Syntheses.
- Schilling, W., et al. (2013). Synthesis of Functionalizable and Degradable Polymers by ROMP. PMC.
- gdflp. (2015, June 1). Preparation of 1,3-dibromopropane. Sciencemadness Discussion Board.
- Shunmugam, R. (Ed.). (2017).
- Gregory, A., & Thordarson, P. (n.d.). General scheme for the synthesis of functionalized polymers via ROMP.
- Wikipedia. (n.d.). 1,3-Dibromopropane.
- Tom's Lab. (2019, December 5). Making 1,3-Dibromopropane. YouTube.
- Benchchem. (2025, December). 1,3-Dibromopropane molecular structure and weight.
-
National Center for Biotechnology Information. (n.d.). (1E)-1,3-dibromoprop-1-ene. PubChem Compound Database. Retrieved from [Link]
- ChemicalBook. (n.d.). (Z)-1,3-Dibromo-1-propene.
- NIST. (n.d.). 1-Propene, 2,3-dibromo-. NIST Chemistry WebBook.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, December 22).
-
National Center for Biotechnology Information. (n.d.). 1,3-Dibromopropane. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). KR101717793B1 - Brominated flame retardants and precursors therefor.
- Guidechem. (n.d.). flame retardants suppliers USA.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,3-Dibromo-1-propene
Welcome to the technical support center for 1,3-Dibromo-1-propene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging reagent. Here, we address common issues encountered during its synthesis and application, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Dibromo-1-propene and what are its primary applications?
A1: 1,3-Dibromo-1-propene (CAS No. 627-15-6) is an organobromine compound with the chemical formula BrCH₂CH=CHBr.[1] It exists as a mixture of cis and trans isomers. This molecule is a valuable synthetic building block due to its two distinct carbon-bromine bonds: a reactive allylic bromide and a less reactive vinylic bromide. This differential reactivity allows for selective, stepwise functionalization, making it useful in the synthesis of complex molecules, including pharmaceuticals and materials for palladium-catalyzed cross-coupling reactions.[1][2]
Q2: What are the key physical and safety properties of 1,3-Dibromo-1-propene?
A2: It is a colorless to light yellow liquid with a density of approximately 2 g/mL.[1] It is a flammable liquid with a flash point of 27 °C (80.6 °F) and should be handled with appropriate precautions.[1] Key safety considerations are summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C₃H₄Br₂ | [1] |
| Molecular Weight | 199.87 g/mol | [1] |
| Boiling Point | 155-156 °C | [1] |
| Density | ~2.0 g/mL at 25 °C | [1] |
| Flash Point | 27 °C (80.6 °F) | [1] |
| GHS Hazards | Flammable liquid, Skin irritation, Eye irritation, Respiratory irritation | [1] |
| Storage | Store at 2-8°C in a tightly closed container away from ignition sources | [1] |
Always consult the full Safety Data Sheet (SDS) before handling. Wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.[1] All manipulations should be performed in a well-ventilated chemical fume hood.
Q3: How does the reactivity of the two bromine atoms in 1,3-Dibromo-1-propene differ?
A3: This is the most critical feature of the molecule from a synthetic standpoint.
-
Allylic Bromide (-CH₂Br): The bromine on the sp³-hybridized carbon is highly reactive. The C-Br bond is relatively weak, and its position adjacent to the double bond allows for the formation of a resonance-stabilized allylic carbocation or radical intermediate.[3][4] This makes it an excellent substrate for nucleophilic substitution (Sₙ1 and Sₙ2) reactions.
-
Vinylic Bromide (=CHBr): The bromine on the sp²-hybridized carbon of the double bond is significantly less reactive towards traditional nucleophilic substitution. The C-Br bond is stronger, and the backside attack required for an Sₙ2 reaction is sterically hindered. This bond is primarily functionalized through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[5]
This differential reactivity is illustrated below.
Troubleshooting Guide: Synthesis & Application
Q4: I am attempting an allylic bromination to synthesize a related compound and my yield is very low. What are the common pitfalls?
A4: Low yields in allylic bromination are frequently traced back to competing side reactions, primarily the electrophilic addition of bromine across the double bond.[6] The key to successful allylic bromination is to maintain an extremely low concentration of molecular bromine (Br₂) in the reaction mixture at all times.
Causality:
-
High Br₂ Concentration: Favors electrophilic addition, consuming your starting material to form an undesired vicinal dibromide.[6]
-
Low Br₂ Concentration: Favors the radical chain mechanism. A bromine radical (Br•) abstracts an allylic hydrogen, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ to form the product and regenerate a bromine radical, propagating the chain.[4]
Solution: The standard and most effective method is to use N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[4] NBS reacts with the HBr byproduct generated during the propagation step to produce the required low concentration of Br₂ in situ. The reaction is typically initiated with UV light (photolysis) or a radical initiator like AIBN or benzoyl peroxide.[3]
Q5: My purification by distillation is resulting in a dark, tarry residue and poor recovery. Why is this happening?
A5: This strongly suggests thermal decomposition. Allylic halides can be thermally labile. At elevated temperatures, they can undergo elimination to form conjugated dienes or polymerization, both of which lead to the dark, intractable tars you are observing.[7] The boiling point of 1,3-dibromo-1-propene is quite high (155-156 °C), and prolonged heating at this temperature can cause significant degradation.[1]
Solution: Purify the compound using vacuum distillation . By reducing the pressure, you significantly lower the boiling point, allowing the compound to distill at a temperature where decomposition is minimized.
Experimental Protocol: Purification by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease. Use a Kugelrohr or a short-path distillation head to minimize travel distance for the distillate.
-
Crude Product: Charge the distillation flask with the crude 1,3-dibromo-1-propene. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum: Slowly and carefully apply vacuum from a vacuum pump, protecting it with a cold trap (e.g., dry ice/acetone).
-
Heating: Gently heat the flask using a heating mantle.
-
Collection: Collect the fractions that distill at the expected boiling point under the measured pressure. The pure product should be a colorless liquid.
-
Storage: Immediately store the purified product in a clean, amber vial at 2-8°C to prevent degradation from light and heat.[1]
Q6: I am trying to perform a substitution reaction with a nucleophile, but I am getting a complex mixture of products. How can I improve selectivity?
A6: This issue arises from the bifunctional nature of your substrate and potential rearrangements.
-
Lack of Positional Selectivity: Your nucleophile may be reacting at both the allylic and (to a lesser extent, depending on conditions) the vinylic position.
-
Allylic Rearrangement: Even if the reaction is selective for the allylic position, the intermediate allylic carbocation (in Sₙ1) or the transition state can be attacked at two different carbons due to resonance delocalization. This leads to constitutional isomers.[3][4]
Solution: To achieve high selectivity for the allylic position via an Sₙ2 pathway (which minimizes rearrangement), you should employ conditions that favor bimolecular substitution:
-
Solvent: Use a polar aprotic solvent (e.g., acetone, DMF, DMSO). These solvents solvate the cation of your nucleophilic salt but not the nucleophile itself, enhancing its nucleophilicity.[8]
-
Nucleophile: Use a strong, non-basic nucleophile to favor substitution over elimination (E2).
-
Temperature: Keep the reaction temperature as low as reasonably possible to disfavor elimination and rearrangement pathways.
Table 2: Troubleshooting Guide for 1,3-Dibromo-1-propene Reactions
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Yield in Synthesis | Competing electrophilic addition of Br₂. | Use NBS in a non-polar solvent (e.g., CCl₄) with a radical initiator (AIBN or UV light) to maintain a low Br₂ concentration, favoring the radical pathway.[4][6] |
| Product Decomposition | Thermal instability during distillation or storage. | Purify via vacuum distillation to lower the boiling point. Store the final product at 2-8°C in a dark, sealed container.[1] |
| Formation of Isomeric Mixture | Allylic rearrangement during substitution. | Use Sₙ2-favoring conditions: a polar aprotic solvent, a strong nucleophile, and moderate temperatures to minimize carbocation formation and rearrangement. |
| No Reaction at Vinylic Position | Vinylic C-Br bond is unreactive to nucleophiles. | Employ a metal catalyst, such as a palladium(0) complex, to perform a cross-coupling reaction (e.g., Suzuki, Heck) at the vinylic position.[5] |
| Reaction is Sluggish | Poor solubility of reagents. | Ensure proper solvent selection. For coupling reactions involving salts (e.g., K₂CO₃), a phase-transfer catalyst may be beneficial.[8] |
References
-
Loba Chemie. (2016, July 11). 1,3-DIBROMOPROPANE FOR SYNTHESIS MSDS. [Link]
-
Vedantu. Allylic Substitution Reaction: Mechanism, Examples & Tips. [Link]
-
LookChem. 1,3-Dibromopropane (109-64-8) wiki. [Link]
-
Chemistry LibreTexts. (2023, October 13). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]
-
Chemguide. The reaction between unsymmetrical alkenes and bromine. [Link]
-
Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. [Link]
-
Sciencemadness Discussion Board. (2015, June 1). Preparation of 1,3-dibromopropane. [Link]
-
Wikipedia. 1,3-Dibromopropane. [Link]
-
ResearchGate. Reaction conditions: i) 1,3-dibromopropane, K₂CO₃, acetone, reflux.... [Link]
-
Royal Society of Chemistry. (2022, May 20). Bromination Reactions. [Link]
-
OpenOChem Learn. Strategy for Predicting Products of Allylic Brominations. [Link]
-
Organic Syntheses. 2,3-dibromopropene. [Link]
-
YouTube. (2019, December 5). Making 1,3-Dibromopropane. [Link]
-
ResearchGate. (2014, May 12). Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol?. [Link]
-
PrepChem.com. Preparation of 1,3-dibromopropane. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, December 22). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. [Link]
-
RSC Publishing. (2022, May 3). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums.... [Link]
-
ResearchGate. [MNPs@FGly][Cl]-catalyzed reaction of 1,3-dibromopropane with 2 equiv.... [Link]
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- 8. researchgate.net [researchgate.net]
Validation & Comparative
Analytical Characterization & Performance Profiling of 1,3-Dibromo-1-propene
Executive Summary
1,3-Dibromo-1-propene (1,3-DBP) is a potent alkylating agent and synthetic intermediate characterized by its high reactivity relative to chlorinated analogs (e.g., 1,3-dichloropropene). Existing as a mixture of E (trans) and Z (cis) isomers, its accurate characterization is critical for establishing stereochemical purity in drug development and monitoring environmental residues.
This guide provides an objective technical comparison of analytical methodologies for 1,3-DBP, contrasting its performance as a reagent against standard alternatives, and detailing the "Gold Standard" protocols for its identification.
Part 1: Product Performance & Comparative Reactivity
Before detailing analysis, it is essential to contextualize 1,3-DBP's performance against its primary market alternative: 1,3-Dichloropropene (1,3-DCP) .
Performance Matrix: Bromo- vs. Chloro- Analogs
In synthetic applications (e.g., palladium-catalyzed cross-coupling or nucleophilic substitution), 1,3-DBP offers superior reaction kinetics due to the lability of the C-Br bond.[1][2]
| Feature | 1,3-Dibromo-1-propene (1,3-DBP) | 1,3-Dichloropropene (1,3-DCP) | Performance Implication |
| Leaving Group Ability | High ( | Moderate ( | 1,3-DBP allows milder reaction conditions and faster rates in |
| Bond Dissociation Energy | ~276 kJ/mol (C-Br) | ~338 kJ/mol (C-Cl) | 1,3-DBP is more reactive but less thermally stable; requires careful storage (4°C, dark). |
| Boiling Point | 155–156 °C | 104–112 °C | 1,3-DBP has lower volatility, reducing evaporative loss during benchtop handling but requiring higher GC oven temps.[3] |
| Isomer Ratio | Typically variable (Commercial: ~1:1 E/Z) | Typically ~1:1 (Telone II) | Both require isomer-specific separation methods.[3] |
Scientist’s Insight: While 1,3-DCP is cheaper and widely used as a soil fumigant, 1,3-DBP is the preferred reagent for precision synthesis where yield and reaction speed are paramount. However, this high reactivity necessitates more rigorous analytical monitoring to detect degradation products (e.g., HBr, propargyl bromide).
Part 2: Comparative Analytical Methodologies
Selecting the correct analytical method depends on the "Data Objective": Structural Confirmation vs. Trace Quantification .
Method A: GC-MS (Electron Impact) – The Gold Standard for ID
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for characterizing 1,3-DBP.[3] It provides definitive structural proof via the characteristic bromine isotope patterns.[3]
-
Pros: Resolves E/Z isomers; definitive spectral fingerprint.
-
Cons: Lower sensitivity than ECD; requires spectral deconvolution if matrix is complex.[3]
-
Causality: The non-polar column (e.g., 5% phenyl) separates isomers based on boiling point and shape, while EI ionization reveals the specific
isotope triad.
Method B: GC-ECD – The Standard for Trace Residues
Electron Capture Detection (ECD) is highly selective for electronegative atoms (halogens).[3]
-
Pros: 100-1000x more sensitive than MS for halogenated compounds.[3] Ideal for environmental soil/water analysis.[3]
-
Cons: No structural information (retention time only); susceptible to interference from other halocarbons.[3]
Method C: 1H-NMR – The Standard for Stereochemistry
Nuclear Magnetic Resonance (NMR) is non-destructive and determines the exact molar ratio of E vs. Z isomers without response factor bias.
-
Pros: Direct measurement of coupling constants (
) to assign stereochemistry. -
Cons: High limit of detection (mg levels required); not suitable for trace analysis.[3]
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol 1: GC-MS Characterization of 1,3-Dibromo-1-propene
Objective: Separate isomers and confirm identity via isotopic abundance.[3]
1. Sample Preparation
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).[3]
-
Concentration: 100 µg/mL (100 ppm).
-
Internal Standard (ISTD): 1,3-Dichlorobenzene (10 µg/mL).[3] Rationale: Chemically similar but spectrally distinct.
2. Instrumentation Parameters (Agilent 7890/5977 equivalent)
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[3]
-
Inlet: Split Mode (20:1) @ 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 2 min (Focuses volatiles).
-
Ramp 10°C/min to 160°C (Separates isomers).
-
Ramp 25°C/min to 280°C (Elutes heavy impurities).
-
-
Scan Range: 40–300 amu.[3]
3. Data Interpretation (The Validation Step)[2]
-
Retention Time: Z-isomer (cis) typically elutes before E-isomer (trans) on non-polar phases due to slightly lower boiling point/polarity interaction.[3]
-
Mass Spectrum Validation:
-
Look for the Molecular Ion (
) cluster at m/z 198, 200, 202 . -
Isotope Ratio Rule: For two bromine atoms (
), the peak height ratio must be 1:2:1 ( : : ). -
If the ratio deviates significantly from 1:2:1, the peak is NOT 1,3-DBP (or is co-eluting).
-
Protocol 2: 1H-NMR Stereochemical Assignment
Objective: Calculate E/Z ratio.
-
Solvent:
. -
Key Signals: Focus on the vinylic protons (
and ).[3] -
Differentiation Logic:
Part 4: Visualization & Logic Flow
Diagram 1: Analytical Workflow Decision Matrix
This decision tree guides the researcher to the correct method based on sample limitations and data needs.
Caption: Decision matrix for selecting the optimal analytical technique based on sensitivity requirements and sample purity.
Diagram 2: GC-MS Fragmentation Logic (Self-Validation)
This diagram illustrates the mass spectral logic required to confirm the presence of 1,3-DBP.
Caption: Mass spectral fragmentation pathway and isotopic validation logic for 1,3-Dibromo-1-propene.
References
-
BenchChem. (2025).[3][4][5][6] Comparative Guide to GC-MS Analysis of 1,3-Dibromopropane Reaction Products. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024).[3] Propane, 1,3-dibromo- Mass Spectrum and Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.[3][7] Retrieved from
-
PubChem. (2024).[3] 1,3-Dibromopropene Compound Summary (CID 5201028).[3][8] National Center for Biotechnology Information.[3] Retrieved from [8]
-
Sigma-Aldrich. (2024).[3][5] 1,3-Dibromo-1-propene Product Specification and Safety Data Sheet. Retrieved from [3]
-
U.S. EPA. (1998).[3] Toxicological Review of 1,3-Dichloropropene (Telone). (Used for comparative reactivity data). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-ジブロモ-1-プロペン, cis体およびtrans体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. 1,3-Dibromopropene | C3H4Br2 | CID 5201028 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1,3-Dibromo-1-propene and Other Dihaloalkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Chemical Landscape of 1,3-Dibromo-1-propene
Dihaloalkenes are versatile and powerful building blocks in modern organic synthesis, prized for their ability to undergo sequential, site-selective functionalization.[1] Among these, 1,3-dibromo-1-propene (BrCH₂CH=CHBr) occupies a unique position. Its structure features two distinct carbon-bromine (C-Br) bonds: an allylic bromide at the C3 position and a vinylic bromide at the C1 position. This arrangement creates a fascinating dichotomy in reactivity, allowing for controlled, stepwise reactions that are often not possible with more symmetrically halogenated alkenes.
This guide will dissect the factors governing this reactivity, compare it with other dihaloalkenes such as geminal (1,1-dibromoalkenes) and vicinal (1,2-dibromoalkenes), and provide practical, data-supported insights for leveraging its unique properties in synthesis.
Structural and Electronic Foundations of Reactivity
The reactivity of any haloalkene is fundamentally dictated by the nature of its C-X (carbon-halogen) bond. In 1,3-dibromo-1-propene, the two C-Br bonds possess vastly different electronic and steric properties, which is the cornerstone of its synthetic utility.
-
The Allylic Bromide (C3-Br): The C-Br bond at the C3 position is on an sp³-hybridized carbon adjacent to a double bond. This allylic position is highly reactive towards nucleophilic substitution.[2][3] The reason for this heightened reactivity lies in the stability of the reaction intermediate. In an S_N_1-type mechanism, the departure of the bromide ion generates an allyl carbocation, which is significantly stabilized by resonance, delocalizing the positive charge across the C1 and C3 carbons.[4] This stabilization lowers the activation energy for substitution, making the allylic position the primary target for many nucleophiles.
-
The Vinylic Bromide (C1-Br): In stark contrast, the C-Br bond at the C1 position is attached directly to an sp²-hybridized carbon of the alkene. Vinylic halides are notoriously less reactive towards traditional nucleophilic substitution.[2][4][5] This inertness is due to two main factors:
This inherent difference in reactivity between the allylic and vinylic positions is the key to the selective functionalization of 1,3-dibromo-1-propene.
Comparison with Other Dihaloalkenes:
-
1,1-Dihaloalkenes (gem-dihalo): These compounds feature two halogen atoms on the same sp² carbon. They are more reactive towards oxidative addition in metal-catalyzed couplings than their monohalo counterparts.[6] Their primary utility lies in stepwise cross-coupling reactions to generate substituted alkenes and alkynes.[6][7]
-
1,2-Dihaloalkenes (vic-dihalo): With halogens on adjacent sp² carbons, these molecules are excellent precursors for the stereoselective synthesis of complex alkenes and aromatic compounds through sequential difunctionalization.
-
1,3-Dibromopropane: This saturated analogue lacks the vinyl bromide and the electronic influence of the double bond. It possesses two primary alkyl bromides and is primarily used to form C3-bridged compounds.[8] Its reactivity is governed by standard alkyl halide substitution mechanisms without the site-selectivity offered by 1,3-dibromo-1-propene.
The unique value of 1,3-dibromo-1-propene is its combination of a highly reactive "handle" (the allylic bromide) and a more robust, but still functionalizable, "anchor" (the vinylic bromide).
Comparative Reactivity in Key Synthetic Transformations
The true measure of a building block's utility is its performance in chemical reactions. Below, we compare the reactivity of 1,3-dibromo-1-propene with other dihaloalkenes in two of the most important classes of transformations: nucleophilic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Substitution: The Allylic Advantage
In nucleophilic substitution reactions, the difference in reactivity is stark. The allylic C-Br bond of 1,3-dibromo-1-propene is far more susceptible to attack than the vinylic C-Br bond.
Causality of Experimental Design: When designing a synthesis that requires selective mono-substitution, 1,3-dibromo-1-propene is an ideal substrate. By using one equivalent of a nucleophile under mild conditions, one can almost exclusively target the allylic position. In contrast, attempting a similar reaction with 1,2-dibromoethene would require much harsher conditions and likely lead to a mixture of products or elimination.
Comparative Data: While specific kinetic data for a direct comparison is sparse in literature, a qualitative comparison can be made based on well-established principles. The relative rate of S_N_1 substitution for an allylic halide can be orders of magnitude faster than for a vinylic halide under identical conditions.
| Substrate | Reactive Site(s) | Relative Reactivity (S_N) | Typical Products |
| 1,3-Dibromo-1-propene | Allylic (C3) & Vinylic (C1) | C3 (High) >> C1 (Very Low) | Mono-substituted allyl halides |
| 1,2-Dibromoethene | Vinylic (C1, C2) | Very Low | Primarily elimination products |
| 1,1-Dibromoethene | Vinylic (C1) | Very Low | Substitution is difficult |
| 1,3-Dibromopropane | Primary Alkyl (C1, C3) | Moderate | Mono- or di-substituted alkanes |
Palladium-Catalyzed Cross-Coupling: A Tale of Two Bonds
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are fundamental to modern drug discovery and materials science.[9][10] These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9][10] The oxidative addition step, where the palladium catalyst inserts into a carbon-halogen bond, is often rate-determining and highly sensitive to the nature of the halide.
With 1,3-dibromo-1-propene, the palladium catalyst shows a strong preference for oxidative addition into the more labile allylic C-Br bond over the stronger vinylic C-Br bond. However, the vinylic bond can also be made to react under more forcing conditions or with specific catalyst systems, enabling powerful one-pot, two-step functionalizations.
Expert Insight: Controlling the degree of functionalization in dihalogenated substrates can be challenging, as the catalyst may remain coordinated to the initial product, promoting a second reaction.[11][12] For 1,3-dibromo-1-propene, the significant energy difference between activating the allylic versus the vinylic bond provides a natural selectivity control that is absent in substrates like 1,2-dibromoethene, where both C-Br bonds are electronically similar.
Diagram 1: Selective Palladium-Catalyzed Cross-Coupling This diagram illustrates the preferential oxidative addition of a Pd(0) catalyst to the allylic C-Br bond of 1,3-dibromo-1-propene, which is the key step for its selective functionalization.
Caption: Preferential oxidative addition at the allylic C-Br bond.
Experimental Protocol: Selective Suzuki-Miyaura Monocoupling
This protocol provides a self-validating method for the selective functionalization of the allylic position of 1,3-dibromo-1-propene, leaving the vinylic bromide intact for subsequent transformations.
Objective: To synthesize (E)-1-bromo-4-phenyl-1-butene via a selective Suzuki-Miyaura coupling reaction.
Materials:
-
1,3-Dibromo-1-propene (mixture of isomers)
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Diagram 2: Experimental Workflow for Selective Monocoupling
Caption: Step-by-step workflow for selective Suzuki coupling.
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 5 mL of degassed toluene. Stir for 15 minutes at room temperature. The formation of the Pd(0) species is often indicated by a color change.
-
Expertise Note: Using a phosphine ligand like PPh₃ stabilizes the palladium catalyst. A 4:1 ligand-to-metal ratio is used to ensure the catalyst remains in its active form and to prevent palladium black precipitation.
-
-
Reaction Setup: To the catalyst solution, add potassium carbonate (3.0 mmol), followed by phenylboronic acid (1.2 mmol).
-
Substrate Addition: Add a solution of 1,3-dibromo-1-propene (1.0 mmol) in 2 mL of toluene via syringe. Finally, add 1 mL of ethanol and 1 mL of water.
-
Causality Note: The mixed solvent system (toluene/ethanol/water) is crucial. Toluene solubilizes the organic components, while ethanol and water are necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step.
-
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Quench with 10 mL of water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (E)-1-bromo-4-phenyl-1-butene.
-
Trustworthiness: This purification step is essential to separate the desired mono-coupled product from any unreacted starting material, homocoupled byproducts, and potential di-coupled products. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
1,3-Dibromo-1-propene stands out in the landscape of dihaloalkenes due to the pronounced reactivity differential between its allylic and vinylic C-Br bonds. This feature provides a powerful strategic advantage, enabling chemists to perform selective, stepwise functionalizations that are difficult to achieve with more symmetric dihaloalkenes. By understanding the fundamental principles that govern this reactivity—namely, the stability of the allylic carbocation and the inertness of the vinylic halide—researchers can design more efficient and elegant synthetic routes to complex molecules. The protocols and insights provided herein serve as a foundational guide for harnessing the unique synthetic potential of this versatile building block.
References
-
Bellina, F., & Rossi, R. (2011). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews, 111(11), 217-333. [Link]
-
Filo. (2025, October 7). Allyl halides are more reactive while vinyl halides are less reactive than alkyl halides. Explain. [Link]
-
The Royal Swedish Academy of Sciences. (2010). The Role of Palladium Catalysts in Cross-Coupling Reactions. [Link]
-
Niemeyer, Z. L., et al. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 140(4), 1465-1473. [Link]
-
Chemistry Learner. (2023, October 2). Allyl vs. Vinyl: What's the Difference?[Link]
-
Chen, Z., et al. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 47(7), 2015-2026. [Link]
-
Brainly.in. (2019, February 22). explain the relative reactivities of allyl halides vs vinyl halides and aryl halides. [Link]
-
The Nobel Prize Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Niemeyer, Z. L., & Sigman, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(20), 12693-12704. [Link]
-
Quora. (2019, September 30). What are the reactivities of allyl halide and vinyl halide towards nucleophiloc substitution RXN?[Link]
-
YouTube. (2022, August 16). Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. brainly.in [brainly.in]
- 3. m.youtube.com [m.youtube.com]
- 4. Allyl halides are more reactive while vinyl halides are less reactive tha.. [askfilo.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02127G [pubs.rsc.org]
- 8. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
- 9. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 10. nobelprize.org [nobelprize.org]
- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Reaction Mechanisms Involving 1,3-Dibromo-1-propene: A Comparative & Experimental Guide
Executive Summary: The Bifunctional Linchpin
1,3-Dibromo-1-propene (1,3-DBP) represents a unique class of "linchpin" electrophiles characterized by differential electrophilicity . Unlike symmetric dihalides, 1,3-DBP possesses two distinct reactive sites: a highly reactive allylic bromide (
This guide validates the mechanistic pathways of 1,3-DBP, specifically addressing the critical challenge of chemoselectivity (differentiating between the two bromine atoms) and regioselectivity (controlling
The Electrophile Landscape: Comparative Analysis
Selection of 1,3-DBP is often driven by the need for sequential functionalization. The table below objectively compares 1,3-DBP against its primary analogs based on reactivity kinetics and synthetic utility.
Table 1: Comparative Performance Metrics
| Feature | 1,3-Dibromo-1-propene | 1,3-Dichloropropene | Allyl Bromide | Propargyl Bromide |
| Primary Reactivity | High ( | Moderate ( | High ( | High ( |
| Leaving Group ( | Br (1.0) | Cl (~0.01) | Br (1.[1][2]0) | Br (1.[1][3]0) |
| Secondary Handle | Vinylic Br (Pd-active) | Vinylic Cl (Inert*) | None | Alkyne (Click/Sonogashira) |
| Isomerism | N/A | N/A | ||
| Stability | Moderate (Light sensitive) | High | Moderate | Low (Shock sensitive) |
| Cost Efficiency | Moderate | High (Industrial scale) | High | Moderate |
*> Note: Vinylic chlorides are significantly harder to activate in Pd-catalyzed cross-couplings compared to bromides, often requiring specialized, expensive ligands.
Key Insight: Choose 1,3-DBP when your synthetic route requires an initial nucleophilic substitution followed by a metal-catalyzed cross-coupling (Suzuki, Stille, Heck) on the remaining alkene.
Mechanistic Validation Framework
To validate reactions involving 1,3-DBP, one must confirm two specific mechanistic controls: Site-Selectivity (C3 vs. C1) and Regioselectivity (
The Mechanistic Pathways
The reaction of a nucleophile (Nu⁻) with 1,3-DBP (
-
Path A (Desired
): Direct attack at C3 (allylic), displacing Br⁻. Retention of the double bond position. -
Path B (Competing
): Attack at C1 (vinylic) with allylic rearrangement, displacing the C3 bromide. -
Path C (Undesired): Oxidative addition to the C1-Br bond (if Pd(0) is present) or direct vinylic substitution (rare without catalysis).
Visualization of Pathways (DOT Diagram)
Caption: Mechanistic divergence in 1,3-DBP. Path A (Green) is typically desired for initial functionalization. Path B and C (Red) represent competing mechanisms dependent on nucleophile hardness and catalyst presence.
Experimental Protocols for Validation
To ensure scientific integrity, the following protocols serve as self-validating systems. They rely on NMR monitoring and Competition Kinetics .
Protocol A: Regioselectivity Validation ( vs )
Objective: Determine if the nucleophile attacks the
Materials:
-
1,3-Dibromo-1-propene (1.0 eq)
-
Nucleophile (e.g., Sodium Phenoxide for O-alkylation, 1.1 eq)
-
Solvent: Acetone-
(for in-situ monitoring) or THF.
Workflow:
-
Baseline: Acquire
H NMR of pure 1,3-DBP. Note the diagnostic doublet at ~4.0 ppm (allylic ). -
Reaction: Mix substrate and nucleophile at -78°C, slowly warming to 0°C.
-
Monitoring:
-
Signature of
(Alpha): Disappearance of the 4.0 ppm doublet; appearance of a new doublet shifted upfield (e.g., 4.5-5.0 ppm for O-alkyl). The vinylic proton signals ( 6.0-6.5 ppm) remain complex but distinct. -
Signature of
(Gamma): Loss of vinylic proton pattern. Appearance of a terminal alkene ( ) signal if the double bond migrates.
-
-
Causality Check: If
products are observed (>5%), switch to a "harder" nucleophile or a less polar solvent to favor direct .
Protocol B: Chemoselectivity Verification (Allylic vs. Vinylic)
Objective: Confirm that the C1-Br (vinylic) remains intact for subsequent steps.
Workflow:
-
Perform the substitution reaction as per Protocol A.
-
Isolate the product.
-
Mass Spectrometry (HRMS): Look for the specific isotopic pattern of one bromine atom .
-
Pass: M+ and M+2 peaks in 1:1 ratio (indicates retention of one Br).
-
Fail: Loss of Br pattern (indicates double substitution) or retention of two Brs (no reaction).
-
-
Functional Test (The "Suzuki Proof"):
-
Take the isolated product (now a 1-bromo-3-functionalized-propene).
-
Subject it to standard Suzuki conditions:
, , . -
Validation: Successful cross-coupling confirms the Vinylic C-Br bond was intact and stereochemically accessible.
-
Validation Logic Tree (Decision Support)
Use this logic flow to troubleshoot and validate your specific reaction conditions.
Caption: Step-by-step decision tree for interpreting experimental data during 1,3-DBP method development.
References
-
BenchChem. (2025).[3] A Comparative Guide to 1,3-Dibromopropane and 1,3-Dichloropropane in Cyclization Reactions. 4
-
NobelPrize.org. (2010).[5] Palladium-Catalyzed Cross Couplings in Organic Synthesis. 6
-
Master Organic Chemistry. (2025). Comparing The SN1 vs SN2 Reactions. 7
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. 5
-
National Institutes of Health (PMC). (2012). SN2 versus SN2′ Competition. 8
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nobelprize.org [nobelprize.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SN2 versus SN2′ Competition - PMC [pmc.ncbi.nlm.nih.gov]
kinetic studies of reactions involving 1,3-Dibromo-1-propene
Kinetic Profiling & Reactivity Guide: 1,3-Dibromo-1-propene
Executive Summary
This technical guide provides a comparative kinetic analysis of 1,3-Dibromo-1-propene (1,3-DBP) , a bifunctional electrophile containing both vinylic and allylic bromide moieties.[1] Designed for researchers in organic synthesis and environmental chemistry, this document contrasts 1,3-DBP with its chlorinated analog (1,3-Dichloropropene , Telone II) and simple Allyl Bromide .[1]
Key Finding: 1,3-DBP exhibits a distinct "kinetic dichotomy."[1] The allylic C3-Br bond reacts via rapid
Comparative Kinetic Profile
The reactivity of 1,3-DBP is defined by the interplay between the leaving group ability (Br vs. Cl) and the electronic environment of the carbon backbone (sp³ vs. sp²).
Leaving Group & Bond Energy Analysis
The substitution of Bromine for Chlorine significantly lowers the activation energy for nucleophilic attack.[1]
| Feature | 1,3-Dibromo-1-propene | 1,3-Dichloropropene | Allyl Bromide | Kinetic Implication |
| C3-X Bond Energy | ~276 kJ/mol | ~338 kJ/mol | ~280 kJ/mol | 1,3-DBP undergoes C3-cleavage significantly faster than 1,3-Dichloropropene.[1] |
| Leaving Group pKa | -9 (HBr) | -7 (HCl) | -9 (HBr) | Br⁻ is a superior leaving group, accelerating solvolysis and |
| Hydrolysis Half-Life | < 24 Hours (Est.[1][2] pH 7, 25°C) | ~9.8 Days (pH 7, 20°C) | ~12 Hours | 1,3-DBP is environmentally transient compared to the persistent chlorinated fumigant.[1] |
| C1 Reactivity | Active (Pd-Oxidative Addition) | Sluggish (Req.[1] specialized ligands) | Inert (C1 is saturated) | 1,3-DBP allows for sequential functionalization (C3 then C1).[1] |
Isomer-Specific Reactivity ((E) vs. (Z))
Like its chlorinated analog, 1,3-DBP exists as geometric isomers.[1] Kinetic differentiation is crucial for precise synthesis.[1]
-
(E)-Isomer (Trans): Generally exhibits faster kinetics in
reactions at the C3 position.[1] The linear geometry minimizes steric clash between the incoming nucleophile and the vinylic bromide group. -
(Z)-Isomer (Cis): Reacts slower due to steric shielding.[1] The vinylic bromine atom is spatially closer to the allylic reaction center, creating a "guarding" effect that hinders back-side attack.
Mechanistic Pathways & Selectivity
The following diagram illustrates the divergent reaction pathways available to 1,3-DBP. Note the "Kinetic Switch" where reaction conditions dictate whether the Allylic (C3) or Vinylic (C1) site reacts.
Figure 1: Divergent Reactivity Landscape. Path A dominates under standard nucleophilic conditions due to the high lability of the allylic bromide. Path B requires transition metal catalysis to activate the stronger vinylic C-Br bond.[1]
Experimental Protocols
These protocols are designed to validate the kinetic superiority of 1,3-DBP and demonstrate site-selectivity.[1]
Protocol A: Competitive Solvolysis Kinetics (Rate Determination)
Objective: Quantify the relative reactivity of 1,3-DBP vs. 1,3-Dichloropropene via conductivity measurement of halide release.
Materials:
-
Substrates: 1,3-Dibromo-1-propene (0.1 M), 1,3-Dichloropropene (0.1 M).[1]
-
Solvent: 50:50 Ethanol/Water (v/v).[1]
-
Apparatus: Conductometer with dip cell, thermostated water bath (25°C).[1]
Workflow:
-
Equilibration: Place 50 mL of solvent in the reaction vessel and equilibrate to 25°C.
-
Initiation: Inject 50 µL of substrate (start with 1,3-DBP).[1] Start timer immediately (
). -
Monitoring: Record conductivity (
) every 30 seconds for 1,3-DBP and every 5 minutes for 1,3-Dichloropropene. The increase in corresponds to the generation of and (Br⁻ or Cl⁻). -
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ).-
Expected Result: The slope for 1,3-DBP will be approximately two orders of magnitude steeper than 1,3-Dichloropropene.[1]
-
Protocol B: Site-Selective Amination (Synthesis of N-Allyl Derivatives)
Objective: Selectively functionalize the C3 position while retaining the vinylic bromide for future coupling.[1]
Workflow Diagram:
Figure 2: Site-Selective Amination Workflow. Low temperature is critical to prevent elimination side-reactions (dehydrohalogenation) which are faster for bromo-alkenes than chloro-alkenes.[1]
Critical Control Point:
-
Temperature: Maintain < 25°C. Elevated temperatures (>60°C) may induce elimination of HBr to form propargyl species or allenes, particularly with strong bases.[1]
References
-
Hydrolysis Kinetics of Dihalo-propenes
-
Nucleophilic Substitution Principles
-
Study: "Nucleophilic Substitution (SN2) Reactions."[1]
- Relevance: Validates the leaving group hierarchy (Br > Cl)
-
Source:
-
-
Cross-Coupling Selectivity
-
Isomer Properties
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
